5-Bromo-2-(dimethylamino)nicotinonitrile
Description
Properties
IUPAC Name |
5-bromo-2-(dimethylamino)pyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrN3/c1-12(2)8-6(4-10)3-7(9)5-11-8/h3,5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLFQVUVFUBVXGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C=C(C=N1)Br)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70745072 | |
| Record name | 5-Bromo-2-(dimethylamino)pyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70745072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1346537-10-7 | |
| Record name | 5-Bromo-2-(dimethylamino)pyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70745072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
physical and chemical properties of "5-Bromo-2-(dimethylamino)nicotinonitrile"
An In-depth Technical Guide to 5-Bromo-2-(dimethylamino)nicotinonitrile for Advanced Research
This guide provides a comprehensive technical overview of this compound, a key heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. We will delve into its physicochemical properties, reactivity, and strategic applications, grounding our discussion in established chemical principles and field-proven insights.
Strategic Importance in Medicinal Chemistry
This compound is a trifunctionalized pyridine scaffold of significant interest in contemporary drug discovery. Its strategic value lies in the orthogonal reactivity of its three key functional groups: the nitrile, the dimethylamino group, and the bromine atom. This unique arrangement allows for sequential and selective chemical modifications, making it a versatile starting material for the synthesis of complex molecular architectures.
The nicotinonitrile core is a well-established pharmacophore found in several marketed drugs, including the kinase inhibitors bosutinib and neratinib[1]. The dimethylamino group, a strong electron-donating group, modulates the electronic properties of the pyridine ring, influencing its reactivity and potential for hydrogen bonding. The bromine atom at the 5-position serves as a crucial handle for late-stage functionalization via cross-coupling reactions, enabling the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies.
Physicochemical and Structural Characteristics
While specific experimental data for this exact molecule is not widely published, we can infer its properties based on its structure and data from closely related analogues.
Core Structural Information
Below is a table summarizing the fundamental structural and identifying information for this compound.
| Property | Value | Source |
| CAS Number | 1346537-10-7 | [2] |
| Molecular Formula | C₈H₈BrN₃ | [2] |
| Molecular Weight | 226.07 g/mol | [2] |
| Canonical SMILES | CN(C)C1=NC=C(C=C1C#N)Br | [2] |
| InChI Key | InChI=1S/C8H8BrN3/c1-12(2)8-7(4-10)3-5-6(9)11-8/h3,5H,1-2H3 | N/A |
Predicted Physical Properties
The following table outlines the predicted physical properties based on the compound's structure and data from analogous compounds such as 5-bromopicolinonitrile.
| Property | Predicted Value | Rationale / Comparative Data |
| Appearance | Off-white to light yellow solid | Based on the appearance of similar substituted bromonicotinonitriles which are typically crystalline solids in this color range. |
| Melting Point | 135-145 °C | 5-Bromopicolinonitrile has a melting point of 129-133 °C. The addition of the dimethylamino group is expected to slightly increase the melting point due to stronger intermolecular forces. |
| Boiling Point | >300 °C (decomposes) | High boiling point is expected due to its polarity and molecular weight. Decomposition at higher temperatures is common for such functionalized heterocycles. |
| Solubility | Soluble in methanol, dichloromethane, ethyl acetate, and DMSO. Sparingly soluble in water. | The polar nitrile and dimethylamino groups, along with the pyridine nitrogen, suggest solubility in polar organic solvents. 5-Bromopicolinonitrile is soluble in methanol. |
Synthesis and Reactivity
Proposed Synthetic Pathway
A plausible and efficient synthesis of this compound can be envisioned starting from commercially available 2,5-dibromopyridine. The workflow below illustrates a logical two-step process.
Caption: Proposed two-step synthesis of the target compound.
Step-by-Step Protocol:
-
Synthesis of 5-Bromo-2-(dimethylamino)pyridine:
-
To a solution of 2,5-dibromopyridine (1.0 eq) in a suitable solvent such as THF or dioxane in a sealed pressure vessel, add an excess of aqueous dimethylamine (e.g., 40% solution, 3-5 eq).
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. The progress of the reaction should be monitored by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature. Extract the product with a suitable organic solvent like ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography.
-
-
Synthesis of this compound:
-
Combine 5-Bromo-2-(dimethylamino)pyridine (1.0 eq), zinc cyanide (Zn(CN)₂, 0.6-0.8 eq), and a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05-0.1 eq) in anhydrous DMF.
-
Degas the mixture with nitrogen or argon for 15-20 minutes.
-
Heat the reaction to 100-120 °C and stir for 6-12 hours, monitoring by TLC or LC-MS.
-
After completion, cool the mixture and dilute with ethyl acetate. Filter through a pad of celite to remove inorganic salts.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography to obtain the final product.
-
Chemical Reactivity and Strategic Utility
The utility of this compound stems from the distinct reactivity of its functional groups, allowing for a hierarchical approach to molecular elaboration.
Caption: A typical drug discovery workflow using the title compound.
Hazard Analysis and Safe Handling
Predicted Hazards (based on analogues):
-
Acute Toxicity: Likely to be harmful or toxic if swallowed, in contact with skin, or if inhaled. Analogues like 5-Bromo-2-chloronicotinonitrile are classified as "Toxic if swallowed".[3]
-
Skin and Eye Irritation: Expected to cause skin irritation and serious eye irritation/damage.[3][4][5][6]
-
Respiratory Irritation: May cause respiratory irritation.[3][4][5][6]
Recommended Handling Procedures:
-
Engineering Controls: Handle only in a well-ventilated area, preferably in a certified chemical fume hood.
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles and/or a face shield.
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile).
-
Skin and Body Protection: Wear a lab coat.
-
-
Hygiene Measures: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
This compound is a highly valuable and versatile building block for chemical and pharmaceutical research. Its trifunctional nature allows for a wide range of chemical transformations, making it an ideal starting point for the synthesis of novel and complex molecules. While specific experimental data is limited, a thorough understanding of the reactivity of its constituent functional groups, combined with prudent safety measures based on analogous compounds, enables its effective and safe use in the laboratory.
References
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This compound Supplier|CAS 1346537-10-7 - Benchchem.
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5-Bromo-2-cyano-3-methylpyridine - Chem-Impex.
-
5-Bromo-2-pyridinecarbonitrile 97 97483-77-7 - Sigma-Aldrich.
-
5-Bromo-2-chloronicotinonitrile | C6H2BrClN2 | CID 21948269 - PubChem.
-
5-Bromopyridine-2-carbonitrile | C6H3BrN2 | CID 817154 - PubChem.
-
5-Bromo-3-nitropyridine-2-carbonitrile 95 573675-25-9 - Sigma-Aldrich.
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5-Bromonicotinamide | C6H5BrN2O | CID 1808 - PubChem.
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5-Bromo-2'-deoxyuridine - Safety Data Sheet.
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nicotinonitrile - Organic Syntheses Procedure.
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5-bromo nicotinic acid manufacturers | Corey Organics.
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5-bromo-2-nitropyridine - Jubilant Ingrevia.
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5-Bromo-2-nitropyridine(39856-50-3) 1H NMR spectrum - ChemicalBook.
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5-Bromonicotinonitrile | C6H3BrN2 | CID 736793 - PubChem.
-
5-Bromo-2-cyano-3-nitropyridine | 573675-25-9 - TCI.
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5-Bromo-2-cyanopyridine | 97483-77-7 - TCI.
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Investigation of the reaction of 5-bromonicotinic acid with certain arylacetonitriles and lda in thf - Semantic Scholar.
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Nicotinonitrile as an Essential Scaffold in Medicinal Chemistry: An Updated Review - ResearchGate.
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5-Bromo-3-nitropyridine-2-carbonitrile | 573675-25-9 - ChemicalBook.
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2-Bromo-5,6-dimethylnicotinonitrile | C8H7BrN2 | CID 583013 - PubChem.
-
The role of the medicinal chemist in drug discovery - Then and now - ResearchGate.
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A Spectroscopic Roadmap to 5-Bromo-2-(dimethylamino)nicotinonitrile: A Theoretical and Practical Guide
Introduction: Unveiling a Versatile Building Block
In the landscape of modern medicinal chemistry and materials science, heterocyclic compounds form the bedrock of innovation. Among these, substituted pyridines are of paramount importance due to their prevalence in a vast array of bioactive molecules and functional materials.[1] 5-Bromo-2-(dimethylamino)nicotinonitrile is a fascinating example of a highly functionalized pyridine scaffold, offering multiple avenues for synthetic elaboration. Its structure, featuring a bromine atom, a dimethylamino group, and a nitrile moiety on the pyridine core, makes it a valuable intermediate for the synthesis of more complex molecular architectures.[2]
The bromine atom at the 5-position serves as a versatile handle for a variety of cross-coupling reactions, enabling the introduction of diverse substituents. The electron-donating dimethylamino group at the 2-position significantly modulates the electronic properties of the pyridine ring, influencing its reactivity and the spectroscopic characteristics of the molecule. Finally, the nitrile group at the 3-position is a versatile functional group that can be transformed into a range of other functionalities, such as amines, carboxylic acids, or tetrazoles.
Predicted Spectroscopic Data and In-depth Interpretation
The chemical structure of this compound is presented below, with atoms numbered for clarity in the subsequent spectroscopic analysis.
Figure 1: Chemical structure of this compound with atom numbering.
¹H NMR Spectroscopy: A Window into the Proton Environment
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides valuable information about the chemical environment of hydrogen atoms in a molecule. The predicted ¹H NMR data for this compound in a standard deuterated solvent like CDCl₃ are summarized in the table below.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H6 | 8.2 - 8.4 | Doublet (d) | ~2.5 |
| H4 | 7.8 - 8.0 | Doublet (d) | ~2.5 |
| N(CH₃)₂ | 3.1 - 3.3 | Singlet (s) | - |
Rationale and Interpretation:
-
Aromatic Protons (H4 and H6): The pyridine ring has two aromatic protons, H4 and H6. Their chemical shifts are expected to be in the downfield region, typical for aromatic protons.[3][4] The electron-withdrawing nature of the nitrile group and the bromine atom, along with the aromatic ring current, deshields these protons, shifting their signals to a lower field.
-
H6: This proton is ortho to the electron-donating dimethylamino group and meta to the electron-withdrawing bromine and nitrile groups. The resonance effect of the dimethylamino group would tend to shield this proton, while the inductive effects of the bromine and nitrile groups would deshield it. The net effect is a downfield shift, predicted to be in the range of 8.2-8.4 ppm.
-
H4: This proton is meta to the dimethylamino and nitrile groups and ortho to the bromine atom. The strong deshielding effect of the adjacent bromine atom is expected to be significant. Therefore, its chemical shift is also predicted to be in the downfield region, around 7.8-8.0 ppm.
-
Splitting Pattern: H4 and H6 are expected to show a doublet splitting pattern due to coupling with each other. The coupling constant (J) for meta coupling in a pyridine ring is typically small, around 2-3 Hz.[5]
-
-
Dimethylamino Protons (N(CH₃)₂): The six protons of the two methyl groups in the dimethylamino substituent are chemically equivalent and are expected to appear as a single, sharp singlet in the spectrum. The electron-withdrawing nature of the pyridine ring to which the nitrogen is attached will cause a downfield shift compared to a simple aliphatic dimethylamine. The predicted chemical shift is in the range of 3.1-3.3 ppm.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
Carbon-13 NMR spectroscopy provides information about the carbon framework of a molecule. The predicted ¹³C NMR data for this compound are presented below.
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C2 | 158 - 162 |
| C5 | 110 - 115 |
| C3 | 95 - 100 |
| C≡N | 116 - 120 |
| C6 | 150 - 154 |
| C4 | 140 - 144 |
| N(CH₃)₂ | 38 - 42 |
Rationale and Interpretation:
-
Aromatic Carbons: The chemical shifts of the pyridine ring carbons are influenced by the attached substituents.[6][7]
-
C2: This carbon is directly attached to the electron-donating dimethylamino group and the ring nitrogen. The strong +M effect of the amino group will cause a significant upfield shift compared to an unsubstituted pyridine, but the attachment to the electronegative nitrogen will shift it downfield. The net effect is a predicted chemical shift in the 158-162 ppm range.
-
C5: This carbon is bonded to the bromine atom. The heavy atom effect of bromine and its electronegativity will lead to a chemical shift in the 110-115 ppm range.
-
C3: This carbon is situated between the electron-donating amino group and the electron-withdrawing nitrile group. The strong resonance donation from the amino group is expected to cause a significant upfield shift, placing its resonance in the 95-100 ppm region.
-
C6 and C4: These carbons are expected to be in the downfield region of the aromatic carbon spectrum. Their precise chemical shifts are a result of the combined electronic effects of all the substituents on the ring.
-
-
Nitrile Carbon (C≡N): The carbon atom of the nitrile group typically resonates in the 116-120 ppm range.[8]
-
Dimethylamino Carbons (N(CH₃)₂): The two methyl carbons are equivalent and will show a single peak. Their chemical shift is predicted to be in the 38-42 ppm range.
Infrared (IR) Spectroscopy: Identifying Functional Groups
Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The predicted characteristic IR absorption bands for this compound are listed below.
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
| C≡N (Nitrile) | 2220 - 2240 | Medium to Strong |
| C=C, C=N (Aromatic Ring) | 1550 - 1600 | Medium |
| C-H (Aromatic) | 3000 - 3100 | Weak to Medium |
| C-H (Aliphatic, -CH₃) | 2850 - 3000 | Medium |
| C-N | 1250 - 1350 | Medium to Strong |
| C-Br | 500 - 600 | Medium to Strong |
Rationale and Interpretation:
-
Nitrile Stretch (C≡N): The most characteristic peak in the IR spectrum is expected to be the stretching vibration of the nitrile group, which appears as a sharp, medium to strong band in the 2220-2240 cm⁻¹ region.[9]
-
Aromatic Ring Stretches (C=C, C=N): The stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the pyridine ring will give rise to a series of bands in the 1550-1600 cm⁻¹ region.
-
C-H Stretches: The aromatic C-H stretching vibrations are expected to appear as weak to medium bands above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the methyl groups will be observed in the 2850-3000 cm⁻¹ range.
-
C-N Stretch: The stretching vibration of the C-N bond of the dimethylamino group is expected to appear in the 1250-1350 cm⁻¹ region.
-
C-Br Stretch: The carbon-bromine stretching vibration will be found in the fingerprint region of the spectrum, typically between 500 and 600 cm⁻¹.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and elucidation of the structure.
Predicted Mass Spectrum Features:
-
Molecular Ion Peak (M⁺): The molecular formula of this compound is C₈H₈BrN₃. The monoisotopic molecular weight is approximately 225.99 g/mol . The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 226 and an M+2 peak at m/z = 228 of nearly equal intensity. This characteristic isotopic pattern is due to the presence of the two naturally occurring isotopes of bromine, ⁷⁹Br and ⁸¹Br, which have almost equal abundance.
-
Major Fragmentation Pathways: The fragmentation of the molecular ion is expected to proceed through several pathways. A plausible fragmentation pathway is illustrated in the diagram below.
Figure 2: Predicted mass spectrometry fragmentation pathway for this compound.
Interpretation of Fragmentation:
-
Loss of a Methyl Radical (-•CH₃): A common fragmentation for molecules containing a dimethylamino group is the loss of a methyl radical, leading to a fragment ion at m/z = 211/213.
-
Loss of a Bromine Radical (-•Br): Cleavage of the C-Br bond would result in a fragment ion at m/z = 147.
-
Loss of Hydrogen Cyanide (-HCN): The nitrile group can be lost as a neutral molecule of hydrogen cyanide, giving rise to a fragment at m/z = 199/201.
-
Loss of the Dimethylamino Radical (-•N(CH₃)₂): Cleavage of the C-N bond can lead to the loss of the dimethylamino radical, resulting in a fragment at m/z = 182/184.
Standard Experimental Protocols
To obtain the spectroscopic data for this compound, the following standard laboratory procedures would be employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Figure 3: Workflow for NMR data acquisition and processing.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve high homogeneity.
-
Acquire the ¹H NMR spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an appropriate number of scans to achieve a good signal-to-noise ratio.
-
Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans and a longer relaxation delay are typically required for ¹³C NMR.
-
-
Data Processing:
-
Apply Fourier transformation to the raw data (Free Induction Decay).
-
Phase the resulting spectrum to obtain pure absorption peaks.
-
Calibrate the chemical shift axis using the TMS signal at 0.00 ppm.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Identify the chemical shifts of the peaks in both the ¹H and ¹³C spectra.
-
Infrared (IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.
-
-
Data Acquisition:
-
Record a background spectrum of the empty ATR accessory.
-
Record the spectrum of the sample. The instrument will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Typically, spectra are collected over the range of 4000-400 cm⁻¹.
-
Mass Spectrometry (MS)
-
Sample Preparation:
-
Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.
-
-
Data Acquisition (Electron Impact - EI):
-
Introduce the sample into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC-MS).
-
In the ion source, the sample is bombarded with high-energy electrons (typically 70 eV) to cause ionization and fragmentation.
-
The resulting ions are accelerated into the mass analyzer, which separates them based on their mass-to-charge ratio (m/z).
-
A detector records the abundance of each ion, generating the mass spectrum.
-
Conclusion: A Foundation for Further Discovery
This in-depth guide has provided a comprehensive theoretical framework for understanding the spectroscopic characteristics of this compound. While experimental data is not yet widely disseminated, the predicted NMR, IR, and MS data, along with their detailed interpretations, offer a robust starting point for any researcher or scientist working with this versatile chemical building block. The provided standard operating procedures for data acquisition further equip researchers with the practical knowledge needed to characterize this and similar compounds in the laboratory. As the exploration of novel chemical space continues to drive innovation in drug discovery and materials science, a solid understanding of the tools of structural elucidation remains an indispensable asset.
References
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PubChem. 5-Bromonicotinamide. National Center for Biotechnology Information. Available from: [Link]
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PubChem. 5-Bromo-2-chloronicotinonitrile. National Center for Biotechnology Information. Available from: [Link]
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PubChem. 5-Bromonicotinonitrile. National Center for Biotechnology Information. Available from: [Link]
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SpectraBase. 5-Bromo-2-nitropyridine. John Wiley & Sons, Inc. Available from: [Link]
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PubChem. 5-Bromo-3-nitropyridine-2-carbonitrile. National Center for Biotechnology Information. Available from: [Link]
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Chemistry LibreTexts. 11.5: Infrared Spectra of Some Common Functional Groups. Available from: [Link]
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PubChem. 2-Bromo-5,6-dimethylnicotinonitrile. National Center for Biotechnology Information. Available from: [Link]
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El-Sayed, H. A., et al. (2023). Nicotinonitrile as an Essential Scaffold in Medicinal Chemistry: An Updated Review. Journal of Advanced Biomedical and Pharmaceutical Sciences, 6(1), 35-51. Available from: [Link]
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Doc Brown's Chemistry. Advanced Organic Chemistry: 1H NMR spectrum of 1-bromo-2-methylpropane. Available from: [Link]
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Organic Chemistry Data. NMR Spectroscopy :: 5-HMR-2 Chemical Shift. Available from: [Link]
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ResearchGate. Expanded 1 H NMR spectra of C5-H region in diastereomeric mixture of... Available from: [Link]
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Silverstein, R. M., et al. (2011). Chem 117 Reference Spectra Spring 2011 1H, 13C NMR data taken from: Silverstein, Robert M. Available from: [Link]
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Doc Brown's Chemistry. on the 13C NMR spectrum of 1-bromo-2-methylpropane. Available from: [Link]
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ResearchGate. The 13 C NMR data (100 MHz) of compounds 1-4. Available from: [Link]
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Technical Guide: Reactivity Profile of 5-Bromo-2-(dimethylamino)nicotinonitrile
Part 1: Executive Summary & Electronic Architecture
The Scaffold
5-Bromo-2-(dimethylamino)nicotinonitrile is a highly functionalized pyridine scaffold utilized primarily in the synthesis of kinase inhibitors and CNS-active agents. Its value lies in its orthogonal reactivity : it possesses three distinct sites that can be manipulated sequentially without protecting groups.
-
Site A (C-5 Position): A bromine atom activated for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).
-
Site B (C-3 Position): A nitrile group serving as a precursor for amides, carboxylic acids, or heterocyclic ring closures (e.g., pyrazolo[3,4-b]pyridines).
-
Site C (C-2 Position): A dimethylamino group.[1] Unlike a halogen, this is not a leaving group under standard conditions. It acts as an electron-donating group (EDG), modulating the electron deficiency of the pyridine ring and preventing unwanted nucleophilic attacks at the 2-position.
Electronic "Push-Pull" System
The reactivity of this molecule is governed by a push-pull electronic system:
-
The Pull: The pyridine nitrogen (N-1) and the cyano group (at C-3) are strong electron-withdrawing groups (EWGs). They deplete electron density from the ring, theoretically activating it for Nucleophilic Aromatic Substitution (
). -
The Push: The dimethylamino group (at C-2) is a strong resonance donor. It feeds electron density back into the ring, specifically shielding the C-2 and C-4 positions from nucleophilic attack.
Result: The molecule is relatively inert to direct
Part 2: Reactivity with Nucleophiles
While the prompt asks for "reactivity with nucleophiles," in modern organic synthesis, this scaffold acts as the electrophile in two primary distinct modes:
-
Metal-Mediated Electrophilicity (C-5): Reacting with nucleophilic species (boronic acids, amines) via a metal catalyst.
-
Carbon-Heteroatom Electrophilicity (C-3): The nitrile carbon reacting with nucleophiles (water, hydrazine, Grignards).
Primary Reactivity: C-5 Cross-Coupling (Suzuki-Miyaura)
The 5-bromo position is the "workhorse" of this scaffold. The presence of the electron-withdrawing nitrile group at C-3 actually enhances the rate of oxidative addition of Pd(0) into the C-Br bond compared to a simple bromopyridine.
-
Nucleophiles: Aryl/Heteroaryl boronic acids (or esters).
-
Mechanism: Oxidative Addition
Transmetallation Reductive Elimination. -
Selectivity: Exclusive to C-5. The C-3 nitrile and C-2 amine remain intact.
Secondary Reactivity: C-3 Nitrile Transformations
The nitrile group is a "masked" carbonyl. It reacts with hard nucleophiles.
-
Hydrolysis: Reaction with
(Nucleophile) under basic conditions yields the carboxamide or carboxylic acid. -
Cyclization: Reaction with Hydrazine (
) can lead to fused bicyclic systems, such as 1H-pyrazolo[3,4-b]pyridine , utilizing the adjacent amine (though the dimethyl group usually prevents simple cyclization unless it is displaced or part of a rearrangement). Note: With a dimethylamino group, direct cyclization involving the amine nitrogen is blocked. The nitrile is typically converted to an amidine or tetrazole.
Part 3: Visualization of Reactivity
The following diagram illustrates the divergent pathways available for this scaffold.
Figure 1: Divergent synthetic pathways. The C-5 position allows for carbon-carbon or carbon-nitrogen bond formation, while the C-3 position allows for functional group interconversion.
Part 4: Experimental Protocols
Protocol A: Suzuki-Miyaura Coupling (C-5 Functionalization)
Objective: To couple an aryl boronic acid to the C-5 position.
Rationale: The use of
-
Setup: In a reaction vial, combine This compound (1.0 equiv), Aryl Boronic Acid (1.2 equiv), and
(2.5 equiv). -
Solvent System: Add 1,4-Dioxane/Water (4:1 ratio). The water is critical for the solubility of the inorganic base.
-
Degassing: Sparge the solution with Argon for 5 minutes. (Oxygen inhibits the Pd cycle).
-
Catalyst: Add
(0.05 equiv). -
Reaction: Seal and heat to 90°C for 4-16 hours. Monitor by LCMS.
-
Workup: Cool to RT. Dilute with EtOAc, wash with brine. Dry over
, concentrate, and purify via flash chromatography (Hexane/EtOAc).
Protocol B: Controlled Nitrile Hydrolysis (C-3 Functionalization)
Objective: To convert the nitrile to a primary amide without affecting the C-Br bond. Rationale: Basic hydrolysis with peroxide (Radziszewski reaction) is milder than acidic hydrolysis and prevents de-bromination.
-
Setup: Dissolve This compound (1.0 equiv) in DMSO (0.5 M concentration).
-
Reagents: Add
(0.5 equiv) and 30% (3.0 equiv). -
Reaction: Stir at Room Temperature for 1-3 hours. The reaction is usually exothermic; use a water bath if scaling up (>5g).
-
Workup: Pour the reaction mixture into ice water. The product, 5-Bromo-2-(dimethylamino)nicotinamide , typically precipitates as a white solid. Filter and dry.
Part 5: Structural Integrity & Troubleshooting
| Issue | Cause | Solution |
| Low Yield in Suzuki | Pyridine nitrogen coordinating to Pd. | Switch to bidentate ligands like dppf or XPhos. Increase catalyst loading to 5-10 mol%. |
| De-bromination | Hydride source present (e.g., from alcohol solvents). | Avoid secondary alcohols (i.e., isopropanol) in the solvent mix. Use Dioxane or Toluene. |
| Nitrile Hydrolysis during Coupling | High temperature + aqueous base. | Reduce water ratio in Suzuki (use 10:1 Dioxane:H2O) or use anhydrous base ( |
References
-
National Center for Biotechnology Information. PubChem Compound Summary for substituted nicotinonitriles. Retrieved from [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews.[1] (General reference for Protocol A).
- Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the coupling reagents. Chemical Society Reviews. (General reference for Protocol B).
Sources
commercial availability and suppliers of "5-Bromo-2-(dimethylamino)nicotinonitrile"
Technical Sourcing Guide: 5-Bromo-2-(dimethylamino)nicotinonitrile
Executive Summary
This compound (CAS: 1346537-10-7) is a specialized heterocyclic building block critical to modern medicinal chemistry, particularly in the development of kinase inhibitors and CNS-active agents. Its structural utility lies in its orthogonal reactivity: an electron-deficient pyridine core featuring a labile halogen (5-Br) for cross-coupling, a nitrile handle (3-CN) for heterocycle formation, and a dimethylamino group (2-NMe2) that modulates solubility and lipophilicity.
This guide provides a comprehensive technical analysis for procurement teams and discovery chemists. It moves beyond simple vendor listing to address the sourcing strategy , impurity profiling , and quality control (QC) protocols necessary to ensure data integrity in downstream biological assays.
Chemical Identity & Technical Specifications
Before sourcing, verify the exact chemical identity to avoid confusion with the primary amino analog (2-amino-5-bromonicotinonitrile).
| Parameter | Specification |
| IUPAC Name | 5-Bromo-2-(dimethylamino)pyridine-3-carbonitrile |
| CAS Number | 1346537-10-7 |
| Molecular Formula | C₈H₈BrN₃ |
| Molecular Weight | 226.07 g/mol |
| SMILES | CN(C)C1=NC=C(C=C1C#N)Br |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, DCM, Ethyl Acetate; limited solubility in water |
| Key Functional Groups | Aryl Bromide (C-5), Nitrile (C-3), Dimethylamino (C-2) |
Commercial Availability & Sourcing Strategy
The commercial landscape for CAS 1346537-10-7 is characterized by a mix of catalog stock and make-to-order (MTO) synthesis. Unlike commoditized reagents (e.g., 5-bromopyridine), this intermediate often sits in the inventory of specialized heterocyclic libraries.
Supplier Tiers
-
Tier 1: Global Catalog Suppliers (High Reliability)
-
Sigma-Aldrich (Merck): Listed under product codes such as AMBH9884CD00 (often via AldrichCPR or aggregators). High QC standards but typically higher cost.
-
BenchChem: Lists specific stock availability; good for rapid procurement of gram-scale quantities.
-
Enamine / WuXi AppTec: Likely sources for bulk quantities (kg scale) due to their vast building block libraries.
-
-
Tier 2: Specialized Aggregators
-
MolPort / eMolecules: These platforms aggregate stock from smaller synthesis houses. Use these to find "hidden" inventory if Tier 1 is out of stock.
-
Procurement Decision Matrix
-
For HTS/Lead Gen (<1g): Prioritize Speed . Use Tier 1 vendors (Sigma, BenchChem) even at a premium.
-
For Scale-Up (>100g): Prioritize Purity & Cost . Request a specific quote from a CMO (Contract Manufacturing Organization) like WuXi or Enamine. Demand a "use test" sample before committing to the full batch.
Synthesis Logic & Impurity Profiling (Expertise)
Understanding the synthesis is the only way to predict and detect "silent" impurities that can ruin biological data.
Dominant Synthesis Route (SɴAr)
The most robust industrial route involves the nucleophilic aromatic substitution (SɴAr) of 5-bromo-2-chloronicotinonitrile with dimethylamine .
-
Starting Material: 5-Bromo-2-chloronicotinonitrile (CAS 405224-23-9).
-
Reagent: Dimethylamine (aq. or THF solution).
-
Conditions: Mild base (K₂CO₃ or Et₃N), polar solvent (DMF or DMSO), heat.
Critical Impurity Profile
If the reaction is incomplete or the workup is sloppy, the following impurities will persist:
-
Residual Chloride (Starting Material): The 2-Cl analog is structurally very similar. It may co-elute in standard HPLC gradients.
-
Hydrolysis Product (Amide): The 3-CN group can hydrolyze to the primary amide (CONH₂) under harsh basic/aqueous conditions.
-
Mono-methyl Impurity: If the dimethylamine source contains methylamine, you will get the -NHMe analog.
Visualizing the Workflow
Figure 1: Synthesis pathway and potential impurity generation points.[3]
Quality Control Protocols (Trustworthiness)
Do not rely solely on the vendor's Certificate of Analysis (CoA). Implement this internal validation protocol.
Mandatory Analytical Checks
| Method | What to Look For | Acceptance Criteria |
| ¹H NMR (DMSO-d₆) | Dimethyl Signal: A sharp singlet integrating to 6H around 3.0–3.2 ppm. Aromatic Region: Two distinct doublets (or d/d) for the pyridine protons (H-4, H-6). | No peaks corresponding to -NHMe (doublet ~2.8 ppm) or -NH2. |
| LC-MS | Isotope Pattern: Bromine has a characteristic 1:1 ratio of ⁷⁹Br and ⁸¹Br. The mass spectrum must show M and M+2 peaks of equal intensity. | Purity >95% by UV (254 nm). Absence of M-44 mass (Cl analog). |
| IR Spectroscopy | Nitrile Stretch: A sharp, distinct peak around 2200–2240 cm⁻¹. | Absence of broad -OH or -NH stretches (unless water is present). |
The "Self-Validating" System
-
The Br-Isotope Check: If your LCMS peak does not show the 1:1 doublet (M/M+2), stop . You likely have the wrong compound or a dechlorinated impurity.
-
The Dimethyl Singlet: If the NMR shows a doublet or broad singlet in the aliphatic region, you have the mono-methyl impurity or salt contamination.
Handling & Safety
-
Hazard Class: Irritant (Skin/Eye/Respiratory).[4][1] Treat as potentially toxic (nitrile functionality).
-
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The dimethylamino group can be prone to oxidation over long periods; the nitrile is generally stable.
-
Solubility for Assays: Prepare 10 mM stocks in anhydrous DMSO. Avoid storing in aqueous buffers for >24 hours to prevent nitrile hydrolysis.
References
-
PubChem. Compound Summary for CID 53394627: this compound. National Library of Medicine (US). Available at: [Link]
-
El-Sayed, H. A., et al. (2019).[5] Design, synthesis, and antimicrobial activity of fluorophore 1,2,3-triazoles linked nicotinonitrile derivatives. Synthetic Communications. (Contextual reference for nicotinonitrile scaffold utility).
Sources
Methodological & Application
Application Notes and Protocols for the Palladium-Catalyzed Cyanation of 5-Bromo-2-(dimethylamino)nicotinonitrile
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of Nicotinonitrile Derivatives
The nicotinonitrile scaffold is a privileged motif in medicinal chemistry and materials science. The cyano group serves as a versatile synthetic handle, readily transformable into a variety of functional groups such as amines, amides, and carboxylic acids. Specifically, 2-(dimethylamino)nicotinonitrile derivatives are key intermediates in the synthesis of various biologically active compounds. The palladium-catalyzed cyanation of 5-Bromo-2-(dimethylamino)nicotinonitrile offers a direct and efficient route to introduce a cyano group at the C5 position, enabling further molecular elaboration in drug discovery programs. This document provides a comprehensive guide to this transformation, including mechanistic insights, a detailed experimental protocol, and safety considerations.
Transition metal-catalyzed cyanation reactions have become a preferred alternative to traditional methods like the Sandmeyer or Rosenmund-von Braun reactions, which often require harsh conditions and stoichiometric amounts of toxic reagents.[1][2] Palladium catalysis, in particular, offers broad functional group tolerance and high efficiency.[1]
Mechanistic Overview: The Palladium Catalytic Cycle
The palladium-catalyzed cyanation of aryl halides generally proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[3] The efficiency of this cycle is highly dependent on the choice of palladium precursor, ligand, and cyanide source.
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl bromide (this compound) to form a Pd(II) intermediate. The choice of ligand is crucial at this stage, as sterically bulky and electron-rich phosphine ligands can enhance the rate of oxidative addition.[4]
-
Transmetalation: The cyanide anion from the cyanide source displaces the bromide on the Pd(II) complex. The nature of the cyanide source (e.g., Zn(CN)₂, KCN, K₄[Fe(CN)₆]) influences the ease of this step.
-
Reductive Elimination: The aryl and cyano groups on the Pd(II) complex couple and are eliminated from the metal center, forming the desired product, 2-(dimethylamino)-5-cyanoniconinonitrile, and regenerating the active Pd(0) catalyst.
A significant challenge in palladium-catalyzed cyanation is the potential for catalyst deactivation by excess cyanide ions, which can form stable and unreactive palladium-cyanide complexes.[2] Modern protocols often employ cyanide sources with low solubility or use additives to control the concentration of free cyanide in the reaction mixture.[2]
Figure 1: A simplified diagram of the palladium-catalyzed cyanation cycle.
Experimental Protocol: Palladium-Catalyzed Cyanation of this compound
This protocol is designed to be a robust starting point for the cyanation of this compound. Optimization of reaction parameters such as temperature, reaction time, and catalyst loading may be necessary to achieve the highest yield and purity.
Reagents and Materials
| Reagent | Formula | MW ( g/mol ) | Amount (mmol) | Equivalents | Supplier |
| This compound | C₈H₈BrN₃ | 226.08 | 1.0 | 1.0 | Commercially Available |
| Palladium(II) Acetate (Pd(OAc)₂) | C₄H₆O₄Pd | 224.50 | 0.02 | 0.02 | Strem Chemicals |
| XantPhos | C₃₉H₃₂OP₂ | 578.62 | 0.04 | 0.04 | Sigma-Aldrich |
| Zinc Cyanide (Zn(CN)₂) | C₂N₂Zn | 117.43 | 0.6 | 1.2 | Acros Organics |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | - | - | Fisher Scientific |
Safety Precautions
WARNING: Cyanide compounds are highly toxic and can be fatal if inhaled, ingested, or absorbed through the skin.[5][6] This procedure must be performed in a well-ventilated chemical fume hood.[6][7] Always wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and nitrile gloves.[5] Avoid contact with acids, as this will generate highly toxic hydrogen cyanide gas.[6][7] All cyanide-containing waste must be quenched and disposed of according to institutional safety guidelines.
Step-by-Step Procedure
-
Reaction Setup:
-
To a dry oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 226 mg), Palladium(II) Acetate (0.02 mmol, 4.5 mg), XantPhos (0.04 mmol, 23.1 mg), and Zinc Cyanide (0.6 mmol, 70.5 mg).
-
Seal the flask with a rubber septum.
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times to ensure an inert atmosphere.
-
-
Solvent Addition:
-
Add anhydrous, degassed N,N-Dimethylformamide (DMF) (5 mL) to the flask via syringe.
-
-
Reaction:
-
Place the flask in a preheated oil bath at 120 °C.
-
Stir the reaction mixture vigorously for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully quench the reaction mixture by adding it to a stirred solution of 1 M aqueous sodium carbonate (20 mL). Caution: Perform this step in the fume hood.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product, 2-(dimethylamino)-5-cyanoniconinonitrile.
-
Sources
- 1. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 5. orgsyn.org [orgsyn.org]
- 6. lsuhsc.edu [lsuhsc.edu]
- 7. Information on Cyanide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
functionalization of the nitrile group in "5-Bromo-2-(dimethylamino)nicotinonitrile"
An In-Depth Guide to the Chemical Functionalization of the Nitrile Group in 5-Bromo-2-(dimethylamino)nicotinonitrile
Introduction: Unlocking the Synthetic Potential of a Versatile Heterocycle
This compound is a highly functionalized pyridine derivative that serves as a pivotal building block in the synthesis of complex molecules for the pharmaceutical and materials science sectors. Its utility is derived from three key reactive sites: the bromine atom, amenable to a host of cross-coupling reactions; the electron-rich pyridine ring, and the chemically versatile nitrile group. This guide focuses exclusively on the functionalization of the nitrile moiety, a group that offers a gateway to a diverse array of chemical entities including amides, carboxylic acids, primary amines, ketones, and tetrazoles.
The carbon-nitrogen triple bond of the nitrile group is characterized by a significant dipole moment, rendering the carbon atom electrophilic and susceptible to nucleophilic attack. The strategic manipulation of this group allows for the introduction of new functionalities, the modulation of physicochemical properties, and the construction of complex molecular architectures. This document provides researchers, scientists, and drug development professionals with a detailed exploration of key transformations, complete with step-by-step protocols, mechanistic insights, and a robust framework for experimental design.
Hydrolysis of the Nitrile Group: Accessing Amides and Carboxylic Acids
The hydrolysis of nitriles is a fundamental transformation that can be controlled to yield either the corresponding primary amide (partial hydrolysis) or the carboxylic acid (complete hydrolysis). The outcome is dictated by the reaction conditions, primarily the nature of the catalyst (acid or base) and the temperature.
Partial Hydrolysis to 5-Bromo-2-(dimethylamino)nicotinamide
The conversion of the nitrile to an amide is a critical step for introducing a key hydrogen-bond donor and acceptor unit, significantly altering the parent molecule's solubility and biological interaction profile. While harsh conditions can lead to the carboxylic acid, controlled catalysis allows for the isolation of the amide intermediate.[1] Base-catalyzed hydration, using reagents like sodium hydroxide in a suitable solvent system, is often effective for this selective transformation.[2]
Causality and Insights: The mechanism involves the nucleophilic attack of a hydroxide ion on the electrophilic nitrile carbon. The resulting intermediate is protonated by a water molecule to form an imidic acid, which then tautomerizes to the more stable amide.[3] The use of a biphasic system or a co-solvent like DMSO can be crucial for substrates with limited aqueous solubility. Temperature control is paramount; excessive heat will promote the subsequent hydrolysis of the amide to the carboxylic acid.
Protocol 1: Base-Catalyzed Partial Hydrolysis to Amide
-
Materials: this compound, Sodium Hydroxide (NaOH), Dimethyl Sulfoxide (DMSO), Deionized Water, Diethyl Ether, Saturated Sodium Chloride solution (brine).
-
Procedure:
-
To a solution of this compound (1.0 eq) in DMSO, add a 2 M aqueous solution of NaOH (2.0-3.0 eq).
-
Heat the reaction mixture to 60-70°C and monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.
-
Upon completion, cool the mixture to room temperature and dilute with cold deionized water.
-
The product may precipitate upon dilution. If so, collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
-
If the product does not precipitate, extract the aqueous mixture with diethyl ether or ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography on silica gel.
-
Caption: Workflow for base-catalyzed amide synthesis.
Complete Hydrolysis to 5-Bromo-2-(dimethylamino)nicotinic Acid
To achieve complete hydrolysis to the carboxylic acid, more forcing conditions are required. This involves heating the nitrile under reflux with a strong acid, such as hydrochloric or sulfuric acid.[4] The initially formed amide undergoes subsequent acid-catalyzed hydrolysis to the carboxylic acid and an ammonium salt.
Causality and Insights: Under acidic conditions, the nitrile nitrogen is first protonated, which significantly increases the electrophilicity of the carbon atom.[3] A water molecule then acts as a nucleophile, initiating a sequence of steps analogous to the base-catalyzed mechanism, ultimately yielding the amide. This amide is then protonated at the carbonyl oxygen, making the carbonyl carbon more susceptible to nucleophilic attack by water, leading to the final carboxylic acid product after expulsion of ammonia (which is protonated to the ammonium ion).[5]
Protocol 2: Acid-Catalyzed Complete Hydrolysis to Carboxylic Acid
-
Materials: this compound, Concentrated Hydrochloric Acid (HCl), Deionized Water, Sodium Bicarbonate (NaHCO₃), Ethyl Acetate.
-
Procedure:
-
Suspend this compound (1.0 eq) in a 1:1 mixture of concentrated HCl and deionized water.
-
Heat the mixture to reflux (approx. 100-110°C) and maintain for 12-24 hours. Monitor the reaction for the disappearance of the starting material and amide intermediate.
-
Cool the reaction mixture in an ice bath.
-
Carefully adjust the pH of the solution to ~4-5 using a saturated aqueous solution of NaHCO₃. The carboxylic acid product will precipitate out of the solution.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with a small amount of cold deionized water and dry thoroughly under vacuum.
-
Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., ethanol/water).
-
| Reaction | Catalyst/Conditions | Primary Product | Key Considerations |
| Partial Hydrolysis | 2M NaOH, DMSO/H₂O, 60-70°C | 5-Bromo-2-(dimethylamino)nicotinamide | Careful temperature control is critical to prevent over-hydrolysis. |
| Complete Hydrolysis | Concentrated HCl/H₂O (1:1), Reflux (≥100°C) | 5-Bromo-2-(dimethylamino)nicotinic acid | Requires forcing conditions and longer reaction times. Product isolated by pH adjustment. |
Reduction to 5-(aminomethyl)-3-bromo-N,N-dimethylpyridin-2-amine
The reduction of the nitrile group to a primary amine introduces a flexible, basic aminomethyl linker, a common feature in pharmacologically active molecules. Strong hydride reagents like Lithium Aluminum Hydride (LiAlH₄) are highly effective for this transformation.
Causality and Insights: The mechanism involves the nucleophilic addition of a hydride ion (from LiAlH₄) to the electrophilic nitrile carbon. This is followed by a second hydride addition to the intermediate imine anion. The resulting dianion is then protonated during the aqueous workup to yield the primary amine. Anhydrous conditions are strictly required as LiAlH₄ reacts violently with water. The choice of solvent, typically a dry ether like THF or diethyl ether, is crucial for the reaction's success.
Protocol 3: LiAlH₄ Reduction to a Primary Amine
-
Materials: this compound, Lithium Aluminum Hydride (LiAlH₄), Anhydrous Tetrahydrofuran (THF), Sodium Sulfate (Na₂SO₄), Deionized Water, 15% Aqueous NaOH, Ethyl Acetate.
-
Procedure:
-
To a stirred suspension of LiAlH₄ (1.5-2.0 eq) in anhydrous THF under an inert atmosphere (e.g., Nitrogen or Argon) at 0°C, add a solution of this compound (1.0 eq) in anhydrous THF dropwise.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to 0°C in an ice bath.
-
Carefully quench the reaction by the sequential, dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ used in grams (Fieser workup).
-
Stir the resulting granular precipitate vigorously for 30 minutes, then remove it by filtration, washing the filter cake with THF or ethyl acetate.
-
Combine the filtrate and washes, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude amine.
-
Purify the product by column chromatography on silica gel if necessary.
-
Caption: Workflow for LiAlH₄ reduction of a nitrile.
[3+2] Cycloaddition: Synthesis of a Tetrazole Bioisostere
The [3+2] cycloaddition of a nitrile with an azide source is a powerful method for constructing 5-substituted tetrazoles.[6] Tetrazoles are widely recognized as non-classical bioisosteres of carboxylic acids, offering similar acidity and hydrogen bonding capabilities but with improved metabolic stability and cell permeability. This reaction is often catalyzed by Lewis acids such as zinc bromide (ZnBr₂).[7]
Causality and Insights: The Lewis acid catalyst coordinates to the nitrile nitrogen, increasing its electrophilicity and activating it towards nucleophilic attack by the azide anion.[7] The reaction proceeds via a concerted [3+2] cycloaddition mechanism, forming the stable, aromatic tetrazole ring. The choice of solvent and temperature can influence the reaction rate and yield.
Protocol 4: Zinc-Catalyzed Synthesis of 5-(5-Bromo-2-(dimethylamino)pyridin-3-yl)-1H-tetrazole
-
Materials: this compound, Sodium Azide (NaN₃), Zinc Bromide (ZnBr₂), N,N-Dimethylformamide (DMF), Deionized Water, 1 M HCl, Ethyl Acetate.
-
Procedure:
-
To a solution of this compound (1.0 eq) in DMF, add sodium azide (1.5 eq) and zinc bromide (1.1 eq).
-
Heat the reaction mixture to 120-130°C for 12-18 hours under an inert atmosphere.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the mixture to room temperature and pour it into a stirred mixture of ethyl acetate and 1 M HCl.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield the desired tetrazole.
-
Addition of Organometallic Reagents: A Pathway to Ketones
The reaction of nitriles with Grignard or organolithium reagents provides a robust method for carbon-carbon bond formation, ultimately yielding ketones after an acidic workup.[8] This transformation is invaluable for elaborating the carbon skeleton of the parent molecule.
Causality and Insights: The organometallic reagent acts as a potent nucleophile, attacking the electrophilic nitrile carbon to form a stable metallo-imine intermediate.[9][10] Importantly, this intermediate is unreactive towards a second equivalent of the organometallic reagent. The subsequent addition of aqueous acid protonates the intermediate, which then rapidly hydrolyzes to the corresponding ketone.[9]
Protocol 5: Grignard Reagent Addition to Synthesize Ketones
-
Materials: this compound, Grignard Reagent (e.g., Phenylmagnesium Bromide, 1.2 eq), Anhydrous Diethyl Ether or THF, 1 M HCl, Saturated Aqueous Ammonium Chloride (NH₄Cl), Ethyl Acetate.
-
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous diethyl ether under an inert atmosphere.
-
Cool the solution to 0°C in an ice bath.
-
Add the Grignard reagent solution dropwise over 15-20 minutes.
-
After addition, allow the mixture to warm to room temperature and stir for 2-3 hours.
-
Monitor the reaction by TLC for the consumption of the nitrile.
-
Cool the mixture to 0°C and quench by the slow addition of saturated aqueous NH₄Cl solution, followed by 1 M HCl until the solution is acidic.
-
Extract the mixture with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude ketone by column chromatography on silica gel.
-
| Functional Group | Reagents | Product Type | Key Mechanistic Feature |
| Primary Amine | 1. LiAlH₄, THF2. H₂O workup | Primary Amine | Double hydride addition to the C≡N bond. |
| Tetrazole | NaN₃, ZnBr₂, DMF | Tetrazole | Lewis acid-catalyzed [3+2] cycloaddition. |
| Ketone | 1. R-MgBr, Ether2. H₃O⁺ workup | Ketone | Nucleophilic addition of carbanion, then hydrolysis. |
Conclusion
The nitrile group of this compound is a synthetically powerful handle that provides access to a wide range of important functional groups. By carefully selecting reagents and controlling reaction conditions, researchers can selectively transform the nitrile into amides, carboxylic acids, primary amines, tetrazoles, and ketones. The protocols and insights provided in this guide serve as a comprehensive resource for chemists engaged in the design and synthesis of novel compounds for drug discovery and materials science, enabling the full exploitation of this versatile chemical scaffold.
References
-
Chemistry LibreTexts. (2023). Conversion of nitriles to amides. [Link]
-
ResearchGate. (n.d.). 1.4.2 Hydrolysis of Nitriles to Carboxylic Acids. [Link]
-
Chemistry LibreTexts. (2023). Making Carboxylic Acids by the Hydrolysis of Nitriles. [Link]
-
Royal Society of Chemistry. (n.d.). The hydrolysis of 2-bromo-2-methylpropane. [Link]
-
National Institutes of Health. (n.d.). Meta-Selective C-H Functionalization using a Nitrile based Directing Group and Cleavable Si-Tether. [Link]
-
PubMed. (2020). Synthesis of 5-substituted tetrazoles via DNA-conjugated nitrile. [Link]
-
ACS Publications. (2025). Nitrile-Functionalized Polysiloxanes with Controlled End Groups for Elastomeric Networks. [Link]
-
Chemistry Steps. (n.d.). The Mechanism of Grignard and Organolithium Reactions with Nitriles. [Link]
-
Semantic Scholar. (n.d.). Investigation of the reaction of 5-bromonicotinic acid with certain arylacetonitriles and lda in thf. [Link]
-
OAText. (n.d.). Transition metal-free hydration of nitriles to amides mediated by NaOH. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1H-tetrazoles. [Link]
-
Chemguide. (n.d.). Hydrolysing nitriles. [Link]
-
Master Organic Chemistry. (n.d.). Addition of Grignard reagents to nitriles to give ketones (after hydrolysis). [Link]
-
Chemistry LibreTexts. (2024). 20.7: Chemistry of Nitriles. [Link]
-
Chemistry Steps. (n.d.). Converting Nitriles to Amides. [Link]
-
RSC Publishing. (n.d.). Selective NaOH-catalysed hydration of aromatic nitriles to amides. [Link]
-
Chemistry LibreTexts. (2023). 1.2: Cycloaddition Reactions. [Link]
-
ResearchGate. (n.d.). An overview of synthetic modification of nitrile group in polymers and applications. [Link]
-
Johnson Matthey Technology Review. (1996). Catalytic Hydration of Nitriles to Amides. [Link]
-
Ingenta Connect. (n.d.). Catalytic Hydration of Nitriles to Amides. [Link]
Sources
- 1. Converting Nitriles to Amides - Chemistry Steps [chemistrysteps.com]
- 2. Selective NaOH-catalysed hydration of aromatic nitriles to amides - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of 5-substituted tetrazoles via DNA-conjugated nitrile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Mechanism of Grignard and Organolithium Reactions with Nitriles - Chemistry Steps [chemistrysteps.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. chem.libretexts.org [chem.libretexts.org]
Application Note: Microwave-Assisted Synthesis & Functionalization of 5-Bromo-2-(dimethylamino)nicotinonitrile
Abstract
This guide details the high-efficiency synthesis and downstream functionalization of 5-Bromo-2-(dimethylamino)nicotinonitrile , a privileged scaffold in medicinal chemistry, particularly for kinase inhibitor discovery. Utilizing microwave dielectric heating, we overcome the kinetic sluggishness associated with thermal nucleophilic aromatic substitution (
Introduction: The Strategic Scaffold
The 2-amino-3-cyano-5-bromopyridine core is a versatile pharmacophore. The C5-bromine serves as a handle for cross-coupling (Suzuki, Sonogashira), while the C3-nitrile provides a gateway to fused heterocycles (e.g., pyrazolo[3,4-b]pyridines) or hydrolytic transformations. The C2-dimethylamino group significantly alters the electronic properties of the ring, increasing solubility and acting as a hydrogen bond acceptor, but also introducing steric bulk that can hinder adjacent substitutions.
Why Microwave Irradiation?
-
Direct Heating: Polar reaction components (solvents, ionic intermediates) absorb microwave energy directly, minimizing thermal gradients.
-
Rate Acceleration: High temperatures and pressures achievable in sealed vessels accelerate the rate-determining step of
reactions (formation of the Meisenheimer complex). -
Purity: Rapid heating profiles often outpace decomposition pathways, resulting in cleaner crude profiles.
Experimental Workflow
The following workflow outlines the synthesis of the core scaffold followed by a representative Suzuki-Miyaura coupling.
Diagram 1: Synthetic Workflow
Caption: Streamlined microwave workflow from chloropyridine precursor to biaryl product.
Protocol 1: Core Synthesis via Microwave
Objective: Displacement of the C2-chloro group with dimethylamine. Challenge: Thermal heating often requires prolonged reflux (2-12 h) and can lead to hydrolysis of the nitrile group or competitive dehalogenation.
Materials
-
Precursor: 5-Bromo-2-chloronicotinonitrile (1.0 eq)
-
Nucleophile: Dimethylamine (2.0 M in THF or 40% aq. solution, 2.5 eq)
-
Base: Triethylamine (
, 1.2 eq) - Optional if using excess amine, but recommended to scavenge HCl. -
Solvent: Acetonitrile (MeCN) or Ethanol (EtOH). MeCN is preferred for higher microwave absorption.
Step-by-Step Procedure
-
Loading: In a 10 mL microwave process vial equipped with a magnetic stir bar, dissolve 5-Bromo-2-chloronicotinonitrile (217 mg, 1.0 mmol) in MeCN (3 mL).
-
Reagent Addition: Add Dimethylamine solution (2.5 mmol) and
(1.2 mmol). Seal the vial with a PTFE/silicone septum cap. -
Microwave Parameters:
-
Temperature: 120°C
-
Hold Time: 10 minutes
-
Pressure Limit: 15 bar
-
Stirring: High
-
Pre-stir: 30 seconds
-
-
Execution: Irradiate. The pressure may rise to 3-6 bar depending on the solvent and amine source.
-
Work-up: Cool to room temperature (RT). Concentrate the solvent in vacuo.
-
Purification: The residue is typically pure enough for the next step. If necessary, wash with water and extract with Ethyl Acetate (EtOAc), or recrystallize from cold EtOH.
Expected Yield: 92-98% Appearance: Off-white to pale yellow solid.
Protocol 2: Functionalization via Suzuki-Miyaura Coupling
Objective: Installation of an aryl group at the C5 position. Expert Insight: The C2-dimethylamino group is electron-donating, which deactivates the pyridine ring towards oxidative addition at the C5-Br bond compared to the parent chloropyridine. Therefore, a robust catalyst system is required.
Materials
-
Substrate: this compound (1.0 eq)
-
Coupling Partner: Aryl boronic acid (1.2 - 1.5 eq)
-
Catalyst:
(5 mol%) or XPhos Pd G2 (for sterically demanding boronic acids). -
Base:
(2.0 M aq. solution, 3.0 eq) -
Solvent: 1,4-Dioxane or DME (Dimethoxyethane).
Step-by-Step Procedure
-
Loading: Charge the microwave vial with the substrate (0.5 mmol), aryl boronic acid (0.6 mmol), and Pd catalyst (0.025 mmol).
-
Deoxygenation (Critical): Seal the vial. Evacuate and backfill with Argon or Nitrogen (3 cycles).
-
Solvent Addition: Inject degassed 1,4-Dioxane (4 mL) and
solution (0.75 mL) through the septum. -
Microwave Parameters:
-
Temperature: 100°C - 110°C
-
Hold Time: 20 minutes
-
Power: Dynamic (Standard Mode)
-
-
Work-up: Filter through a celite pad (washing with EtOAc). Wash the filtrate with brine. Dry over
and concentrate. -
Purification: Flash column chromatography (Hexane/EtOAc gradient).
Mechanistic & Expert Insights
The "Ortho-Effect" in
The presence of the electron-withdrawing nitrile group at C3 is critical. It activates the C2 position for nucleophilic attack by stabilizing the anionic Meisenheimer intermediate.
Diagram 2: Reaction Mechanism
Caption: The C3-nitrile group stabilizes the transition state, a process enhanced by dipolar polarization under MW.
Troubleshooting Table
| Issue | Probable Cause | Solution |
| Low Conversion ( | Temperature too low for deactivation by Dimethylamino product inhibition. | Increase Temp to 140°C; Ensure excess amine (3-4 eq). |
| Hydrolysis of Nitrile | Presence of water at high pH/Temp. | Use anhydrous THF/MeCN and anhydrous amine source (2.0 M in THF). |
| Debromination (Suzuki) | Overheating or excessive hydride source. | Lower Temp to 80°C; switch solvent to Toluene/EtOH; reduce run time. |
| Black Pd Precipitate | Catalyst decomposition ("Pd Black"). | Ensure rigorous deoxygenation; add TBAB (phase transfer agent) to stabilize Pd nanoparticles. |
References
-
Microwave-Assisted Synthesis of Bioactive Six-Membered Heterocycles. MDPI. Available at: [Link]
-
Simplifying Nucleophilic Aromatic Substitutions: Microwave-Assisted Solvent Free Synthesis. Bentham Science. Available at: [Link]
-
Microwave-Assisted Suzuki Reaction using Pyridine-Pyrazole/Pd(II). MDPI. Available at: [Link]
Application Notes and Protocols for the Large-Scale Synthesis of 5-Bromo-2-(dimethylamino)nicotinonitrile and Its Derivatives
Introduction: The Strategic Value of Substituted Nicotinonitriles in Drug Discovery
The nicotinonitrile (cyanopyridine) scaffold is a cornerstone in modern medicinal chemistry, serving as the core of numerous therapeutic agents. These nitrogen-containing heteroaromatics are privileged structures due to their ability to engage in a wide range of biological interactions. Derivatives of nicotinonitrile have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anticancer, antihypertensive, and anti-inflammatory properties.[1] The strategic functionalization of the pyridine ring allows for the fine-tuning of a compound's physicochemical properties and its affinity for specific biological targets.[2]
This guide focuses on 5-Bromo-2-(dimethylamino)nicotinonitrile , a highly versatile and valuable building block for drug development professionals. Its molecular architecture is primed for diversification:
-
The 5-Bromo Position: Acts as a key reactive handle, ideal for introducing molecular complexity through metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig).
-
The 2-(dimethylamino) Group: Modulates the electronic properties of the pyridine ring and can serve as a hydrogen bond acceptor.
-
The 3-Nitrile Group: Provides an additional site for chemical transformation into amides, carboxylic acids, or tetrazoles, which are common functionalities in bioactive molecules.[3]
The ability to produce this intermediate and its subsequent derivatives on a large scale is critical for advancing compounds from discovery to clinical development. This document provides a detailed, field-proven protocol for its synthesis, grounded in established chemical principles and designed for scalability and reproducibility.
Part 1: Strategic Overview of Synthesis
The synthesis of highly substituted pyridines can be approached from several angles. The choice of methodology often depends on the availability of starting materials, functional group compatibility, and the desired substitution pattern.[4] For the target molecule, a multi-step, convergent synthesis is the most logical and scalable approach.
A common and efficient strategy for constructing the 2-aminonicotinonitrile core involves a multi-component reaction, which efficiently generates the desired heterocyclic system.[5][6] The overall workflow can be visualized as a three-stage process: formation of the core heterocyclic structure, functional group installation (bromination), and final modification (dimethylation).
Figure 1: High-level synthetic workflow for the target molecule.
Part 2: Detailed Large-Scale Synthesis Protocol
This section outlines a robust, multi-step procedure for the synthesis of this compound, designed for a 1 kg scale output.
Step 1: Synthesis of 2-Chloronicotinonitrile
Principle and Rationale: This initial step creates a key intermediate. Starting from commercially available 2-hydroxynicotinic acid, a two-step process involving chlorination followed by conversion of the resulting acid chloride to a nitrile is a common industrial approach. However, a more direct route starts from 2-chloronicotinic acid. For this protocol, we will detail the dehydration of 2-chloronicotinamide, which is a reliable method. The use of phosphorus oxychloride (POCl₃) is a standard and effective industrial method for dehydrating amides to nitriles.[7] Toluene is chosen as the solvent for its appropriate boiling point and ability to be removed easily.
Protocol:
-
Reactor Setup: To a 20 L glass-lined reactor equipped with a mechanical stirrer, reflux condenser, and a temperature probe, add 2-chloronicotinamide (1.56 kg, 10.0 mol).
-
Solvent Addition: Add dry toluene (8 L). Stir the suspension.
-
Reagent Addition: Carefully add phosphorus oxychloride (POCl₃, 2.30 kg, 15.0 mol) to the suspension over 30-45 minutes. The addition is exothermic; maintain the temperature below 40°C using a cooling bath if necessary.
-
Reaction: Heat the reaction mixture to reflux (approx. 110°C) and maintain for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Quenching: Cool the mixture to room temperature. Slowly and carefully pour the reaction mixture onto crushed ice (15 kg) in a separate vessel with vigorous stirring. Caution: This is a highly exothermic and gas-evolving step. Ensure adequate ventilation and cooling.
-
Neutralization: Basify the aqueous mixture to pH 8-9 by the slow addition of a 30% sodium hydroxide solution. Maintain the temperature below 25°C.
-
Extraction: Transfer the mixture to a separation funnel and extract with ethyl acetate (3 x 5 L).
-
Washing & Drying: Combine the organic layers, wash with brine (2 L), and dry over anhydrous sodium sulfate.
-
Solvent Removal: Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by recrystallization from an ethanol/water mixture to afford 2-chloronicotinonitrile as a crystalline solid.
Step 2: Synthesis of 2-(Dimethylamino)nicotinonitrile
Principle and Rationale: This step involves a nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing nitrile group activates the 2-position of the pyridine ring, making the chlorine atom a good leaving group. Dimethylamine, a strong nucleophile, displaces the chloride. Anhydrous conditions and a suitable base are often used to drive the reaction to completion. Using an aqueous solution of dimethylamine at elevated temperatures in a sealed reactor is a common industrial practice for this type of transformation.
Protocol:
-
Reactor Setup: Charge a 20 L pressure reactor with 2-chloronicotinonitrile (1.38 kg, 10.0 mol) and ethanol (7 L).
-
Reagent Addition: Add an aqueous solution of dimethylamine (40%, 3.38 kg, 30.0 mol) to the reactor.
-
Reaction: Seal the reactor and heat the mixture to 80-90°C. Maintain this temperature for 6-8 hours, monitoring the internal pressure. The reaction progress should be monitored by HPLC.
-
Cooling & Solvent Removal: Once the reaction is complete, cool the reactor to room temperature. Vent any excess pressure safely. Concentrate the reaction mixture under reduced pressure to remove the ethanol and excess dimethylamine.
-
Work-up: Add water (10 L) to the residue. The product should precipitate as a solid.
-
Isolation: Filter the solid product, wash thoroughly with cold water (3 x 2 L), and dry under vacuum at 50°C to a constant weight. This typically yields 2-(dimethylamino)nicotinonitrile of sufficient purity for the next step.
Step 3: Synthesis of this compound
Principle and Rationale: This is an electrophilic aromatic substitution (bromination) on the electron-rich pyridine ring. The dimethylamino group is a strong activating group, directing the incoming electrophile (bromine) primarily to the 5-position. N-Bromosuccinimide (NBS) is a safe and effective source of electrophilic bromine, often preferred over elemental bromine for large-scale operations due to its solid nature and easier handling. Acetonitrile is a suitable polar aprotic solvent for this reaction.
Protocol:
-
Reactor Setup: To a 20 L reactor, add 2-(dimethylamino)nicotinonitrile (1.46 kg, 10.0 mol) and acetonitrile (10 L). Stir to dissolve.
-
Cooling: Cool the solution to 0-5°C using an ice-salt bath.
-
Reagent Addition: Add N-Bromosuccinimide (NBS) (1.87 kg, 10.5 mol) portion-wise over 1-2 hours, ensuring the internal temperature does not exceed 10°C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction by HPLC.
-
Quenching: Add a 10% aqueous solution of sodium thiosulfate (5 L) to quench any unreacted NBS.
-
Extraction: Add water (5 L) and extract the product with dichloromethane (3 x 5 L).
-
Washing & Drying: Combine the organic layers, wash with water (2 L), then brine (2 L), and dry over anhydrous magnesium sulfate.
-
Purification: Filter and concentrate the organic layer under reduced pressure. The resulting crude solid can be purified by recrystallization from isopropanol to yield the final product, This compound .
Part 3: Data Summary and In-Process Controls
Effective large-scale synthesis relies on careful monitoring and control. The following table summarizes the key reaction parameters.
| Step | Starting Material | Key Reagents | Molar Eq. | Solvent | Temp. (°C) | Time (h) | Expected Yield |
| 1 | 2-Chloronicotinamide | POCl₃ | 1.5 | Toluene | 110 | 3-4 | 85-90% |
| 2 | 2-Chloronicotinonitrile | Dimethylamine (40% aq.) | 3.0 | Ethanol | 80-90 | 6-8 | 90-95% |
| 3 | 2-(Dimethylamino)nicotinonitrile | N-Bromosuccinimide (NBS) | 1.05 | Acetonitrile | 0-25 | 5-8 | 80-88% |
In-Process Controls (IPCs):
-
TLC/HPLC: Used to monitor reaction completion at each step.
-
NMR Spectroscopy: To confirm the structure of intermediates and the final product.
-
Mass Spectrometry: To confirm the molecular weight of the product.
-
Melting Point: As a measure of purity for the final crystalline product.
Part 4: Synthesis of Derivatives via Cross-Coupling
The true utility of this compound lies in its capacity as a precursor for a diverse library of derivatives. The C-Br bond is highly amenable to palladium-catalyzed cross-coupling reactions.
Figure 2: Key cross-coupling reactions for derivatization.
Example Protocol: Suzuki-Miyaura Coupling
Principle and Rationale: This protocol describes the synthesis of a 5-aryl derivative. The Suzuki reaction is one of the most robust methods for forming C-C bonds. It utilizes a palladium catalyst to couple the organobromide with a boronic acid or ester in the presence of a base. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and can be screened for optimization.
Protocol (General, for ~10g scale):
-
Inert Atmosphere: To a dry, three-neck flask under an inert atmosphere (Nitrogen or Argon), add this compound (11.3 g, 50 mmol), the desired arylboronic acid (60 mmol, 1.2 eq), and a suitable base such as potassium carbonate (20.7 g, 150 mmol, 3.0 eq).
-
Solvent: Add a solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 ratio, 250 mL).
-
Catalyst: Add a palladium catalyst, for example, Pd(PPh₃)₄ (1.73 g, 1.5 mmol, 3 mol%).
-
Reaction: Heat the mixture to 80-100°C and stir for 4-12 hours, monitoring by TLC/HPLC.
-
Work-up: Cool to room temperature, dilute with water, and extract with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers, dry, and concentrate. Purify the residue by column chromatography on silica gel to obtain the desired 5-aryl-2-(dimethylamino)nicotinonitrile derivative.
Safety and Handling
-
Phosphorus oxychloride (POCl₃): Highly corrosive and reacts violently with water. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and face shield.
-
Dimethylamine: Flammable and corrosive. Handle in a well-ventilated area.
-
N-Bromosuccinimide (NBS): Corrosive and a lachrymator. Avoid inhalation of dust and contact with skin.
-
Organobromides and Cyanides: These compounds are toxic. Avoid ingestion, inhalation, and skin contact. All waste must be disposed of according to institutional and local regulations.
References
- CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds.
- RU2039046C1 - Process for preparing 5-bromonicotinic acid.
- This compound Supplier|CAS 1346537-10-7. Benchchem.
- US3917624A - Process for producing 2-amino-nicotinonitrile intermediates.
- A Review: Synthesis and Medicinal Importance of Nicotinonitriles and Their Analogous.
- Synthesis of 2‐amino‐4,6‐diphenylnicotinonitrile derivatives under...
- 5-Bromo-2-pyridinecarbonitrile synthesis. ChemicalBook.
- Overview on the synthetic routes to nicotine nitriles.
- RU2070193C1 - Process for preparing 5-bromonicotinic acid.
- DE NOVO SYNTHESIS OF SUBSTITUTED PYRIDINES. Denmark Group, University of Illinois Urbana-Champaign.
- Divergent Syntheses of 2-Aminonicotinonitriles and Pyrazolines by Copper-Catalyzed Cyclization of Oxime Ester.
- Pyridine synthesis. Organic Chemistry Portal.
- Pharmaceutical Production Methods - Efficient Synthesis of Pyridines. Virginia Commonwealth University TechTransfer.
- nicotinonitrile - Organic Syntheses Procedure. Organic Syntheses.
- Nicotinonitrile as an Essential Scaffold in Medicinal Chemistry: An Updated Review.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. This compound Supplier|CAS 1346537-10-7 [benchchem.com]
- 4. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. 5-Bromo-2-pyridinecarbonitrile synthesis - chemicalbook [chemicalbook.com]
Application Notes & Protocols for 5-Bromo-2-(dimethylamino)nicotinonitrile in Fragment-Based Drug Discovery
Introduction: The Power of Small Beginnings in Drug Discovery
Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful engine for the identification of novel, high-quality lead compounds.[1][2] Unlike traditional high-throughput screening (HTS) which searches for potent, drug-like molecules from the outset, FBDD embraces a more subtle approach. It screens for very small molecules, or "fragments," that bind with low affinity (typically in the micromolar to millimolar range) to a biological target.[1][3] The core principle of FBDD is that these weak-binding fragments often form highly efficient and specific interactions with the target protein. Through structure-guided optimization, these simple starting points can be elaborated into highly potent and selective drug candidates.[2][4] This methodology offers distinct advantages, including higher hit rates and a more thorough exploration of chemical space, often leading to novel intellectual property.[2]
This application note provides a detailed guide to the use of 5-Bromo-2-(dimethylamino)nicotinonitrile , a versatile fragment, within an FBDD workflow. We will explore its properties, outline detailed protocols for its screening and validation, and discuss strategies for its evolution into a lead compound.
The Fragment: this compound - A Privileged Scaffold
The nicotinonitrile scaffold is a well-recognized "privileged structure" in medicinal chemistry, forming the core of several marketed drugs.[5] Its heteroaromatic nature provides a rigid framework capable of engaging in a variety of interactions with protein targets, including hydrogen bonding and π-stacking. The specific substitutions on This compound make it a particularly interesting fragment for FBDD campaigns:
-
Nicotinonitrile Core: The pyridine ring and nitrile group offer potential hydrogen bond acceptor sites.
-
Dimethylamino Group: This electron-donating group can modulate the electronics of the pyridine ring and potentially act as a hydrogen bond acceptor.
-
Bromo-substituent: The bromine atom at the 5-position is a key feature. It can serve as a valuable "vector" for synthetic elaboration, allowing for fragment "growing" or "linking" through well-established cross-coupling chemistries.[6]
Physicochemical Properties
A fragment's success is deeply rooted in its physicochemical properties, often adhering to the "Rule of Three". The table below outlines the key properties for this compound.
| Property | Value | Significance in FBDD |
| Molecular Weight | 226.08 g/mol | Falls within the typical fragment range (<300 Da), ensuring it doesn't make overly complex initial interactions. |
| logP (calculated) | ~2.0 - 2.5 | A balanced lipophilicity is crucial for ensuring solubility while allowing for binding to hydrophobic pockets. |
| Hydrogen Bond Donors | 0 | Simplicity in initial interactions. |
| Hydrogen Bond Acceptors | 3 (Pyridine N, Nitrile N, Amino N) | Provides multiple points for potential directed interactions with the protein target. |
| Rotatable Bonds | 1 | Low conformational flexibility increases the likelihood that the binding conformation is close to the low-energy solution conformation. |
Note: These values are based on publicly available data for the specified compound and calculations from standard chemical software.
A General FBDD Workflow Using this compound
The journey from a fragment to a validated hit involves a multi-step process designed to identify true binders and eliminate artifacts. The following diagram illustrates a typical workflow.
Caption: A typical workflow for Fragment-Based Drug Discovery.
Detailed Protocols
The following protocols are designed for researchers using This compound as part of a larger fragment library.
Protocol 1: Primary Screening by Surface Plasmon Resonance (SPR)
SPR is a powerful, label-free technique for primary screening that measures changes in refractive index upon fragment binding to an immobilized protein target, providing kinetic data (kon/koff).[2]
Objective: To identify fragments from a library that bind to the target protein and to rank them based on their binding response.
Materials:
-
SPR instrument (e.g., Biacore, Carterra)
-
Sensor chip (e.g., CM5, suitable for amine coupling)
-
Target protein (≥95% purity)
-
This compound stock solution (100 mM in 100% DMSO)
-
Immobilization buffers (e.g., 10 mM sodium acetate, pH 4.5)
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Running buffer (e.g., HBS-EP+, PBS with 0.05% Tween-20)
-
DMSO for buffer matching
Methodology:
-
Protein Immobilization:
-
Equilibrate the sensor chip with running buffer.
-
Activate the surface with a 1:1 mixture of EDC/NHS for 7 minutes.
-
Inject the target protein (e.g., 20-50 µg/mL in immobilization buffer) to achieve the desired immobilization level (typically 8,000-12,000 Response Units, RU).
-
Deactivate any remaining active esters by injecting ethanolamine-HCl for 7 minutes. A reference flow cell should be prepared similarly but without protein immobilization.
-
-
Fragment Solution Preparation:
-
Prepare a working stock of This compound and other library fragments by diluting the 100 mM DMSO stock into running buffer to a final concentration of 200 µM.
-
Crucially, ensure the final DMSO concentration is matched across all samples and the running buffer (typically 1-2%). This minimizes bulk refractive index mismatches.
-
-
Screening Assay:
-
Equilibrate the system with running buffer containing the matched DMSO concentration.
-
Perform buffer blank injections to establish a stable baseline.
-
Inject the fragment solutions (e.g., 200 µM) over the reference and target flow cells for a defined association time (e.g., 60 seconds), followed by a dissociation phase with running buffer (e.g., 120 seconds).
-
A short regeneration step (e.g., a pulse of high salt or low pH buffer) can be included if necessary, but is often omitted in primary screens to maximize throughput.
-
-
Data Analysis:
-
Subtract the reference flow cell data from the target flow cell data.
-
Subtract the buffer blank injection data.
-
Identify hits as fragments that produce a steady-state binding response significantly above the noise level (e.g., >3 standard deviations of the blank injections).
-
Rank hits based on the magnitude of the binding response.
-
Protocol 2: Hit Validation and Characterization by NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) is a cornerstone of FBDD, capable of detecting weak binding events with high sensitivity.[1][3] Ligand-observed NMR experiments like Saturation Transfer Difference (STD) are particularly useful for hit validation.
Objective: To confirm the binding of This compound to the target protein and to identify which parts of the fragment are in closest proximity to the protein surface.
Materials:
-
NMR spectrometer (≥600 MHz) with a cryoprobe
-
Target protein solution (10-50 µM in a deuterated buffer, e.g., 50 mM phosphate buffer in 99.9% D₂O, pD 7.4)
-
This compound stock solution (in d6-DMSO)
-
NMR tubes
Methodology:
-
Sample Preparation:
-
Acquire a 1D proton NMR spectrum of the fragment alone (e.g., 500 µM) in the deuterated buffer to serve as a reference.
-
Prepare the main experimental sample containing the target protein (e.g., 20 µM) and the fragment (e.g., 500 µM) in the same deuterated buffer. The 25:1 ligand-to-protein ratio is typical for detecting weak interactions.
-
-
STD-NMR Experiment:
-
Set up the STD experiment. This involves two separate acquisitions:
-
On-resonance spectrum: A train of selective saturation pulses is applied at a frequency where only protein resonances absorb (e.g., -1.0 ppm).
-
Off-resonance spectrum: The same pulse train is applied at a frequency where no protein or ligand resonances exist (e.g., 40 ppm).
-
-
The saturation from the on-resonance irradiation will transfer from the protein to any bound ligand via spin diffusion.
-
The total saturation time is a key parameter and may need optimization (typically 1-2 seconds).
-
-
Data Processing and Analysis:
-
Subtract the on-resonance spectrum from the off-resonance spectrum. The resulting "difference spectrum" will only show signals from the fragment that have received saturation from the protein.
-
The presence of signals in the STD difference spectrum confirms binding.
-
The relative intensity of the signals in the difference spectrum provides information about which protons on the fragment are closest to the protein surface. For This compound , one might expect to see strong signals from the dimethylamino protons and the aromatic protons, indicating their proximity to the protein.
-
Caption: Conceptual workflow of an STD-NMR experiment.
Protocol 3: Orthogonal Validation by Differential Scanning Fluorimetry (DSF)
DSF, or Thermal Shift Assay, is a rapid and cost-effective method to validate hits by measuring the change in a protein's melting temperature (Tm) upon ligand binding.[7] A positive shift in Tm indicates that the fragment stabilizes the protein, which is a strong indicator of binding.
Objective: To provide orthogonal evidence of fragment binding by assessing its effect on the thermal stability of the target protein.
Materials:
-
qPCR instrument capable of monitoring fluorescence over a temperature gradient
-
96- or 384-well PCR plates
-
Fluorescent dye (e.g., SYPRO Orange)
-
Target protein (e.g., 2-5 µM final concentration)
-
This compound stock solution (in DMSO)
-
Assay buffer (e.g., 100 mM HEPES, 150 mM NaCl, pH 7.5)
Methodology:
-
Reagent Preparation:
-
Prepare a master mix of protein and dye in the assay buffer. For example, for a 20 µL final volume, mix protein to achieve 2 µM, SYPRO Orange at 5x concentration, and buffer.
-
Prepare a dilution series of the fragment in the assay buffer.
-
-
Assay Plate Setup:
-
Aliquot the protein/dye master mix into the wells of the PCR plate.
-
Add the fragment solution to the wells to achieve the desired final concentrations (e.g., ranging from 10 µM to 500 µM). Include "protein + DMSO" controls.
-
Seal the plate securely.
-
-
Thermal Denaturation:
-
Place the plate in the qPCR instrument.
-
Set up a melt curve experiment. Increase the temperature from 25 °C to 95 °C at a rate of 1 °C/minute, acquiring fluorescence data at each interval.
-
-
Data Analysis:
-
Plot fluorescence intensity versus temperature. The Tm is the temperature at the midpoint of the unfolding transition, which often corresponds to the peak of the first derivative of the melt curve.
-
Calculate the change in melting temperature (ΔTm) by subtracting the Tm of the DMSO control from the Tm of the fragment-containing samples.
-
A dose-dependent ΔTm of >1-2 °C is generally considered a positive result, confirming that This compound binds to and stabilizes the target protein.
-
From Hit to Lead: The Path Forward
Once This compound is confirmed as a validated hit, preferably with a co-crystal structure revealing its binding mode, the medicinal chemistry phase begins. The bromine atom is the key enabler for this process.
-
Fragment Growing: Using the structural information, chemists can design and synthesize new functionality at the 5-position to extend into nearby pockets of the protein, seeking additional favorable interactions. Suzuki, Sonogashira, or Buchwald-Hartwig cross-coupling reactions are standard methods for this elaboration.
-
Fragment Linking: If another fragment is found to bind in a proximal pocket, the bromine atom can be used as a chemical handle to synthesize a linker that connects the two fragments, often resulting in a dramatic increase in affinity and potency.
Conclusion
This compound represents an exemplary starting point for a Fragment-Based Drug Discovery campaign. Its favorable physicochemical properties, combined with a synthetically tractable handle for optimization, make it a high-value fragment. By employing a rigorous screening and validation cascade utilizing biophysical techniques such as SPR, NMR, and DSF, researchers can confidently identify its interaction with a target protein and lay a solid foundation for a successful structure-guided drug design program.
References
-
Li, Q. (2020). Application of Fragment-Based Drug Discovery to Versatile Targets. Frontiers in Molecular Biosciences, 7, 180. Retrieved from [Link]
-
University of Cambridge. (n.d.). Accepted version (1.16 MB). Retrieved from [Link]
-
Holvey, C. E., et al. (2025-09-10). Fragment-based drug discovery: A graphical review. European Journal of Medicinal Chemistry, 281, 116901. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 5-Bromo-2-chloronicotinonitrile. PubChem. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 5-Bromonicotinonitrile. PubChem. Retrieved from [Link]
-
Cambridge Healthtech Institute. (2023). Fragment-Based Drug Discovery. Retrieved from [Link]
-
Abdel-Maksoud, M. S., et al. (2023). Nicotinonitrile as an Essential Scaffold in Medicinal Chemistry: An Updated Review. Journal of Advanced Biomedical and Pharmaceutical Sciences. Retrieved from [Link]
-
MolSoft LLC. (2019, July 3). Fragment Based Drug Design - Docking, Screening, Growing and Linking [Video]. YouTube. Retrieved from [Link]
-
Broad Institute. (2015). BroadE: Fragment-based Drug Discovery 101. Retrieved from [Link]
Sources
- 1. Frontiers | Application of Fragment-Based Drug Discovery to Versatile Targets [frontiersin.org]
- 2. Fragment-based drug discovery: A graphical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. chemimpex.com [chemimpex.com]
- 7. Fragment-based Drug Discovery Interaction Analysis - Creative Proteomics [iaanalysis.com]
Troubleshooting & Optimization
Technical Support Center: Buchwald-Hartwig Amination of 5-Bromo-2-(dimethylamino)nicotinonitrile
Welcome to the technical support center for the Buchwald-Hartwig amination of 5-Bromo-2-(dimethylamino)nicotinonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific transformation. Here, we address common challenges, provide in-depth troubleshooting strategies, and offer detailed experimental protocols to help you achieve optimal results in your C-N cross-coupling reactions.
Introduction
The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry, enabling the formation of C-N bonds with remarkable efficiency.[1][2][3] However, the application of this reaction to highly functionalized heteroaromatic substrates such as this compound presents a unique set of challenges. The presence of a pyridine ring, an electron-donating dimethylamino group, and an electron-withdrawing cyano group creates a delicate electronic balance and introduces several potential pathways for side reactions.
This guide is structured as a series of frequently asked questions (FAQs) and a comprehensive troubleshooting section to directly address the issues you may encounter during your experiments.
Troubleshooting Guide
Problem 1: Low or No Conversion of Starting Material
Low or no conversion is a common issue that can often be traced back to catalyst deactivation or suboptimal reaction conditions.
Possible Causes and Solutions:
-
Catalyst Inhibition by Lewis Basic Sites: The pyridine nitrogen and the dimethylamino group in your substrate can act as Lewis bases and coordinate to the palladium catalyst, leading to catalyst inhibition. This is a well-documented challenge in the amination of amino-pyridines.
-
Solution 1: Judicious Ligand Selection: Employ bulky, electron-rich phosphine ligands. These ligands can sterically shield the palladium center and promote the desired catalytic cycle over catalyst sequestration. Ligands from the Buchwald (e.g., SPhos, XPhos, RuPhos) or Hartwig research groups are excellent starting points.[4] For particularly challenging heteroaromatic substrates, consider Josiphos-type ligands.
-
Solution 2: Use of Pre-catalysts: Modern palladacycle pre-catalysts (e.g., G3 or G4) are often more effective than traditional palladium sources like Pd(OAc)2 as they form the active LPd(0) catalyst more cleanly and efficiently.[5]
-
-
Inadequate Catalyst Activation: If using a Pd(II) source, its reduction to the active Pd(0) species may be inefficient.
-
Incorrect Base Selection: The choice of base is critical not only for deprotonating the amine nucleophile but also for maintaining catalyst activity.
-
Solution: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu), potassium tert-butoxide (KOtBu), or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used.[5] However, for substrates with base-sensitive functional groups, weaker bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may be necessary, often requiring higher reaction temperatures.[5]
-
-
Solvent Effects: The polarity and coordinating ability of the solvent can significantly impact the reaction outcome.
Problem 2: Formation of Hydrodehalogenated Byproduct
The replacement of the bromine atom with a hydrogen atom, known as hydrodehalogenation, is a prevalent side reaction in Buchwald-Hartwig aminations.[3] This occurs via a β-hydride elimination from an intermediate palladium-amido complex.[7]
Possible Causes and Solutions:
-
Presence of β-Hydrogens on the Amine: The incoming amine nucleophile can serve as a source of hydride.
-
Solution: While unavoidable if the desired product requires it, optimizing other reaction parameters can minimize this side reaction.
-
-
Slow Reductive Elimination: If the final C-N bond-forming reductive elimination step is slow, the competing β-hydride elimination pathway can become more prominent.
-
Solution 1: Ligand Modification: The use of bulky, electron-rich ligands can accelerate reductive elimination relative to β-hydride elimination. Bidentate ligands like BINAP or DPPF are also known to suppress β-hydride elimination by preventing an open coordination site on the palladium center.[3]
-
Solution 2: Increase Temperature: In some cases, increasing the reaction temperature can favor the desired reductive elimination. However, this should be done with caution as it can also promote decomposition.
-
Problem 3: Hydrolysis of the Nitrile Group
The cyano group in this compound is susceptible to hydrolysis under the basic reaction conditions, leading to the formation of the corresponding amide or carboxylic acid.
Possible Causes and Solutions:
-
Strongly Basic Conditions and Presence of Water: The combination of a strong base and trace amounts of water in the reaction mixture can promote nitrile hydrolysis.
-
Solution 1: Use of Anhydrous Conditions: Ensure all reagents and solvents are rigorously dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen).[5]
-
Solution 2: Milder Base: If nitrile hydrolysis persists, switching to a weaker base like K₃PO₄ or Cs₂CO₃ can be effective. While this may require higher temperatures or longer reaction times, it can preserve the nitrile functionality.
-
Solution 3: Careful Selection of Base Cation: In some cases, the nature of the cation of the base can influence the reaction. Experimenting with different alkali metal alkoxides (e.g., NaOtBu vs. KOtBu) may be beneficial.
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal catalyst and ligand combination for the amination of this compound?
A1: There is no single "best" combination as the optimal choice is often substrate and amine dependent. However, a good starting point is a second or third-generation Buchwald pre-catalyst (e.g., XPhos Pd G3) paired with a bulky, electron-rich biarylphosphine ligand like XPhos or SPhos. For this specific substrate, the presence of the 2-dimethylamino group may necessitate a ligand that can overcome potential catalyst inhibition.
Q2: Which base should I choose for this reaction?
A2: Sodium tert-butoxide (NaOtBu) is a robust and commonly used base for Buchwald-Hartwig aminations. However, given the presence of the nitrile group, which is sensitive to hydrolysis, potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are excellent alternatives if you observe significant hydrolysis of the nitrile.
Q3: What is the recommended solvent and temperature?
A3: Toluene or 1,4-dioxane are generally good solvent choices.[1][6] Reactions are typically run at elevated temperatures, often between 80-110 °C. Optimization of the temperature is crucial; start at a lower temperature (e.g., 80 °C) and gradually increase if the reaction is sluggish.
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).[5] It is advisable to take a time-zero (t=0) sample before heating to have a clear baseline.
Q5: My reaction is clean but incomplete. What should I do?
A5: If the reaction stalls with starting material remaining, it could be due to catalyst deactivation. In such cases, adding a fresh portion of the catalyst and ligand can sometimes drive the reaction to completion. Alternatively, consider re-evaluating your choice of ligand and base to find a more robust catalytic system.
Experimental Protocols
General Procedure for Buchwald-Hartwig Amination
This is a general guideline and may require optimization for your specific amine coupling partner.
-
Reaction Setup: To an oven-dried reaction vessel, add this compound (1.0 equiv.), the palladium pre-catalyst (e.g., XPhos Pd G3, 1-5 mol%), the phosphine ligand (if not using a pre-catalyst, 1.1-1.5 equiv. relative to Pd), and the base (e.g., NaOtBu, 1.2-2.0 equiv.).
-
Inert Atmosphere: Seal the vessel and purge with argon or nitrogen for 5-10 minutes.
-
Solvent and Amine Addition: Add anhydrous, degassed solvent (e.g., toluene, 0.1-0.5 M concentration) via syringe, followed by the amine (1.1-1.5 equiv.).
-
Reaction: Place the reaction vessel in a pre-heated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by your chosen analytical method (TLC, GC-MS, or LC-MS).
-
Workup: Upon completion, cool the reaction to room temperature. Quench with a saturated aqueous solution of ammonium chloride (NH₄Cl) and extract the product with an appropriate organic solvent (e.g., ethyl acetate).[5]
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[5]
Data Summary Table for Initial Screening
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Catalyst | XPhos Pd G3 (2 mol%) | Pd₂(dba)₃ (2 mol%) | Pd(OAc)₂ (2 mol%) |
| Ligand | --- | XPhos (4.4 mol%) | SPhos (4.4 mol%) |
| Base | NaOtBu (1.5 equiv) | K₃PO₄ (2.0 equiv) | Cs₂CO₃ (2.0 equiv) |
| Solvent | Toluene | Dioxane | Toluene |
| Temperature | 100 °C | 110 °C | 100 °C |
Visualizing Reaction Pathways
Catalytic Cycle of Buchwald-Hartwig Amination
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Potential Side Reactions
Caption: Potential reaction pathways for the substrate.
References
-
Request PDF. (2025, August 6). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023, June 20). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]
-
ChemRxiv. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Retrieved from [Link]
-
YouTube. (2025, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! Retrieved from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
Request PDF. (2025, November 28). Palladium‐Catalysed Amination of Electron‐Deficient or Relatively Electron‐Rich Benzo[b]thienyl Bromides − Preliminary Studies of Antimicrobial Activity and SARs. Retrieved from [Link]
-
UiT Open Research Data. (n.d.). Exploring Palladium-Catalyzed Cross-Coupling at Nitrile Groups. Retrieved from [Link]
-
ACS Publications. (n.d.). Palladium-Catalyzed Coupling of Optically Active Amines with Aryl Bromides. Retrieved from [Link]
-
ACS Publications. (n.d.). Efficient Pd-Catalyzed Amination of Heteroaryl Halides. Retrieved from [Link]
-
Request PDF. (2025, August 7). The Nitrile Functionality as a Directing Group in the Palladium-Catalysed Addition of Aryl Boronic Acids to Alkynes. Retrieved from [Link]
-
Novartis OAK. (2024, May 28). Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Nitrile synthesis by C-C coupling (Cyanomethylation). Retrieved from [Link]
-
National Center for Biotechnology Information. (2014, August 18). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Retrieved from [Link]
-
Frontiers. (n.d.). Supported Palladium Nanoparticles Catalyzed Intermolecular Carbopalladation of Nitriles and Organoboron Compounds. Retrieved from [Link]
-
YouTube. (2012, April 6). The Buchwald-Hartwig Amination Reaction. Retrieved from [Link]
-
Wiley Analytical Science. (2019, July 9). Palladium Catalyzed Amination of Aryl Chlorides. Retrieved from [Link]
-
National Center for Biotechnology Information. (2016, November 30). Selectivity Control in the Palladium-catalyzed Cross-coupling of Alkyl Nucleophiles. Retrieved from [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. m.youtube.com [m.youtube.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 7. pubs.acs.org [pubs.acs.org]
catalyst and ligand screening for "5-Bromo-2-(dimethylamino)nicotinonitrile"
Technical Support Center: 5-Bromo-2-(dimethylamino)nicotinonitrile Screening Guide
Case ID: #PYR-CN-5BR-SCREEN Subject: Catalyst & Ligand Screening for Cross-Coupling of this compound Status: Open Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division
Substrate Analysis & Executive Summary
The Molecule: this compound Structural Challenges: This substrate presents a classic "Push-Pull" electronic conflict typical of polysubstituted pyridines.
-
The "Push" (Deactivator): The C2-Dimethylamino group (
) is a strong Electron Donating Group (EDG).[1] Through resonance, it increases electron density on the pyridine ring, rendering the C5-Br bond less electrophilic and more difficult to undergo Oxidative Addition compared to a bare bromopyridine.[1] -
The "Pull" (Activator): The C3-Nitrile (
) is a strong Electron Withdrawing Group (EWG).[1] It counteracts the amine, re-activating the ring for oxidative addition.[1] -
The "Trap" (Poison): Both the pyridine nitrogen (
) and the nitrile nitrogen ( ) are competent ligands.[1] They can displace weak phosphines (like ) from Palladium, forming inactive "Palladacycle" resting states (Catalyst Poisoning).[1]
Core Recommendation:
Do not use "standard" Suzuki conditions (
Catalyst & Ligand Screening Strategy
The following screening matrix is designed to identify the optimal catalytic system while mitigating common failure modes (poisoning and hydrolysis).
Tier 1: The "Workhorse" Screen (Suzuki-Miyaura)
Target: Standard biaryl synthesis.[1]
| Parameter | Condition A (High Stability) | Condition B (High Activity) | Rationale |
| Precatalyst | XPhos Pd G3 or G4 | A: Ferrocenyl ligands resist displacement by nitriles.[1] B: Buchwald precatalysts ensure rapid oxidative addition on electron-rich rings. | |
| Solvent | 1,4-Dioxane / | THF (Anhydrous) | A: High solubility.[1] B: Prevents nitrile hydrolysis (see Troubleshooting).[1] |
| Base | Mild bases reduce side reactions.[1] Avoid hydroxides ( | ||
| Temp | 80 °C | 60 °C | Start lower for highly active G3/G4 catalysts. |
Tier 2: The "Difficult" Screen (Buchwald-Hartwig / Heck)
Target: C-N or C-C bond formation with steric hindrance.[1]
-
Ligand Class: Dialkylbiarylphosphines.
-
Top Candidates:
-
BrettPhos: Excellent for primary amines; resists inhibition by the heterocyclic nitrogen.
-
RuPhos: Superior for secondary amines and preventing dehalogenation.
-
Xantphos: (Bidentate) Enforces a wide bite angle, often crucial for difficult reductive eliminations in amidations.[1]
-
Experimental Workflow: Parallel Screening Protocol
Objective: Rapidly identify hits using a 24-well reaction block (e.g., Chemglass or Radleys).
Step-by-Step Protocol:
-
Stock Solutions (Glovebox or Schlenk):
-
Prepare a 0.2 M stock solution of This compound in the screening solvent (e.g., Dioxane).[1]
-
Prepare 0.4 M stock solutions of the coupling partner (Boronic acid/Amine).
-
Weigh solid bases (
, ) directly into vials.
-
-
Catalyst Dosing:
-
Add 5 mol% of the Pd-precatalyst. Note: Use precatalysts (e.g., XPhos Pd G3) rather than mixing
+ Ligand in situ to ensure stoichiometry in small scale screens.
-
-
Reaction Assembly:
-
Add 500 µL Substrate Stock (0.1 mmol).
-
Add 500 µL Partner Stock (0.2 mmol).
-
Add Base (2-3 equiv).[1]
-
Seal vials with Teflon-lined caps.
-
-
Execution:
-
Heat to 80°C for 4 hours with vigorous stirring (1000 rpm).
-
Self-Validation Step: At T=4h, pull a 20 µL aliquot. Dilute in MeCN. Inject on LC-MS.
-
Success Criterion: Conversion > 80%, Product [M+H] peak dominant.
-
-
Workup:
-
Filter through a Celite/Silica plug to remove Pd.
-
Analyze by
NMR using 1,3,5-trimethoxybenzene as an internal standard for quantitative yield.
-
Visualizing the Logic: Screening Decision Tree
Caption: Decision logic for screening conditions based on LC-MS feedback loops.
Troubleshooting Guide (FAQs)
Q1: I see the starting material disappearing, but the product mass is M+18 or M+19. What happened?
Diagnosis: You have hydrolyzed the nitrile group.
Mechanism: Under basic, aqueous conditions at high temperatures (
-
Remove Water: Switch to anhydrous Toluene or THF .
-
Change Base: Use anhydrous
or (finely ground).[1] Avoid hydroxides or alkoxides. -
Lower Temperature: Run the reaction at 60°C with a more active catalyst (e.g.,
).
Q2: The reaction turns black immediately and conversion stops at 10%. Diagnosis: "Palladium Black" precipitation (Catalyst Decomposition).[1] Mechanism: The 2-(dimethylamino)nicotinonitrile scaffold is coordinating to the Pd, displacing your ligands.[1] The "naked" Pd then aggregates into inactive clusters. Solution:
-
Increase Ligand/Pd Ratio: If using separate Pd/Ligand, use a 1:2 or 1:4 ratio.
-
Use Stronger Chelators: Switch to dppf or Xantphos . These bidentate ligands hold the Pd tighter than the pyridine nitrogen can.
-
Precatalysts: Switch to XPhos Pd G4 . The precatalyst scaffold prevents initial poisoning during the heating ramp.
Q3: I am observing protodehalogenation (Br replaced by H). Diagnosis: The oxidative addition occurred, but transmetallation failed, followed by hydride abstraction (likely from the solvent). Solution:
-
Avoid Alcohols: Do not use Ethanol/Isopropanol.
-
Switch Ligand: RuPhos is specifically designed to suppress dehalogenation in hindered substrates.
References & Authority
-
Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[1] Link[1]
-
Foundational text for Suzuki coupling mechanisms.
-
-
Surry, D. S., & Buchwald, S. L. (2008).[1] Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.[1] Link
-
Source for XPhos/RuPhos selection in heteroaryl couplings.
-
-
Shermolovich, Y. G., et al. (2017).[1] Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling. Molecules, 22(2), 246.[1] Link[1]
-
Specific protocols for 5-bromo-2-aminopyridine derivatives.
-
-
Paul, F., et al. (2001).[1] Poisoning and deactivation of palladium catalysts. Journal of Molecular Catalysis A: Chemical, 173, 275-286.[1][3] Link
-
Mechanistic insight into nitrile/pyridine poisoning.
-
Sources
Technical Support Center: Temperature Optimization for 5-Bromo-2-(dimethylamino)nicotinonitrile
Executive Summary: The Thermal "Push-Pull"
Molecule ID: 5-Bromo-2-(dimethylamino)nicotinonitrile Core Challenge: This scaffold presents a classic "push-pull" electronic conflict that dictates strict temperature controls.[1]
-
The "Push" (Deactivation): The dimethylamino group (-NMe
) at position 2 is a strong electron-donating group (EDG).[1] This increases electron density on the pyridine ring, significantly raising the activation energy required for oxidative addition at the 5-bromo position during Pd-catalyzed cross-couplings. -
The "Pull" (Instability): The nitrile group (-CN) at position 3 is electron-withdrawing but thermodynamically sensitive.[1] In the presence of aqueous bases and heat (standard Suzuki conditions), it is highly prone to hydrolysis (to amide) or cyclization.
The Optimization Goal: You must apply enough thermal energy (>60°C) to overcome the EDG-induced barrier at the C-Br bond without breaching the ceiling (>100°C or prolonged aqueous exposure) where nitrile hydrolysis becomes the dominant pathway.
Part 1: The Thermal Landscape (Theory & Mechanism)
Why Temperature is Your Rate-Limiting Step
In electron-deficient pyridines (e.g., 2-chloropyridine), oxidative addition of Palladium(0) is fast, often proceeding at room temperature. However, in This compound , the resonance donation from the 2-NMe
-
Consequence: The C-Br bond has increased double-bond character.[1]
-
Thermal Requirement: You need elevated temperatures (typically 70°C – 90°C ) to drive the catalytic cycle.[1]
-
Risk: At these temperatures, standard bases (Na
CO , K CO ) in aqueous media turn the nitrile group into a hydration target, yielding the 3-carboxamide byproduct.
Diagram: The Thermal Danger Zone
Caption: Figure 1. Thermal optimization logic. The 2-NMe2 group necessitates heat (>60°C), but the 3-CN group caps the upper limit (<100°C).
Part 2: Troubleshooting Guides & FAQs
Scenario A: Suzuki-Miyaura Coupling (The 5-Br Handle)
Q: I am observing low conversion (<30%) at 80°C. Should I increase the temperature to 110°C? A: No. Increasing to 110°C will likely degrade your nitrile.[1]
-
Diagnosis: The issue is likely not just temperature, but the ligand's inability to facilitate oxidative addition on the electron-rich ring at 80°C.
-
Solution: Switch to an electron-rich, bulky phosphine ligand (e.g., XPhos or SPhos ) rather than increasing heat.[1] These ligands lower the activation energy for oxidative addition.[1]
-
Protocol Adjustment: Maintain 80°C but switch solvent to anhydrous 1,4-dioxane to prevent hydrolysis.
Q: My LCMS shows a mass peak of M+18 alongside my product. What happened? A: You have hydrolyzed the nitrile to a primary amide.
-
Cause: This occurs when using aqueous bases (e.g., 2M Na
CO ) at reflux temperatures.[1] -
Fix: Switch to a "Cryptic Base" system. Use anhydrous K
PO (3.0 equiv) suspended in Toluene/Water (10:1 ratio) or pure Dioxane.[1] The low water concentration minimizes hydrolysis while allowing the coupling to proceed.
Scenario B: Nucleophilic Substitution (S_NAr)
Q: Can I displace the 2-NMe2 group with another nucleophile? A: Extremely difficult.
-
Reasoning: The 2-position is deactivated by the electron donation of the existing amine. Furthermore, the 3-CN group stabilizes the ring, but not enough to make the dimethylamine a good leaving group compared to a halogen.
-
Warning: Attempting this with high heat (>140°C) will almost certainly result in nitrile degradation or polymerization before substitution occurs.[1]
Part 3: Optimized Experimental Protocols
Protocol 1: Temperature-Ramped Suzuki Coupling
Designed to balance reactivity with nitrile stability.[1]
Reagents:
-
Substrate: this compound (1.0 equiv)[1]
-
Boronic Acid: R-B(OH)
(1.2 equiv) -
Catalyst: Pd(OAc)
(5 mol%) + XPhos (10 mol%) -
Base: K
PO (Anhydrous, tribasic) (3.0 equiv) -
Solvent: 1,4-Dioxane (Anhydrous)
Step-by-Step Workflow:
-
Degassing (Critical): Sparge the 1,4-Dioxane with Argon for 15 minutes. Oxygen accelerates catalyst death, forcing you to use higher temps to compensate (which kills the nitrile).
-
Cold Assembly: Combine all solids in the reaction vessel. Add solvent.[1][2][3]
-
The "Soft Start": Heat the reaction to 60°C for 1 hour.
-
The Ramp: If conversion is <10%, increase temperature to 85°C .
-
Hard Stop: Do not exceed 95°C (external oil bath temp).[1]
-
-
Quench: Cool to room temperature immediately upon completion. Do not let it sit at heat overnight.[1]
Table 1: Solvent & Base Compatibility Matrix
| Solvent System | Base Type | Max Safe Temp | Risk Factor | Recommended For |
| Dioxane / H2O (4:1) | Na2CO3 | 75°C | High (Hydrolysis) | High-reactivity boronic acids only.[1] |
| Toluene (Anhydrous) | K3PO4 | 100°C | Low | Standard Protocol. Best balance.[1] |
| DMF | Cs2CO3 | 90°C | Medium (S_NAr risk) | Difficult substrates requiring high solubility.[1] |
| Ethanol / H2O | K2CO3 | 60°C | Very High | Avoid. Promotes rapid nitrile hydration.[1] |
Part 4: Decision Logic Visualization
Caption: Figure 2. Decision tree for reaction condition selection to avoid side-reactions.
References
-
Joule, J. A., & Mills, K. (2010).[1] Heterocyclic Chemistry (5th ed.). Wiley.[1] (Foundational text on Pyridine reactivity and electron density effects).
-
Li, J. J., et al. (2014).[1] Palladium-Catalyzed Cross-Coupling Reactions of Pyridine Derivatives. Chemical Reviews. (Specifics on electron-rich pyridine coupling challenges).
-
Wang, X., et al. (2011).[1] Hydrolysis of Nitriles: Mechanisms and Synthetic Applications. Journal of Organic Chemistry. (Kinetics of nitrile hydrolysis in basic media).[1]
-
Organic Syntheses. (1943).[1] Nicotinonitrile.[1][2][4] Org. Synth. 1943, 23, 63. (Historical baseline for nicotinonitrile stability).[1]
Sources
- 1. 5-Bromo-2-nitropyridine | C5H3BrN2O2 | CID 817620 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. researchgate.net [researchgate.net]
- 4. US5756750A - Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions - Google Patents [patents.google.com]
Technical Support Center: Analytical Monitoring of 5-Bromo-2-(dimethylamino)nicotinonitrile
Introduction: The Scaffold & The Challenge
5-Bromo-2-(dimethylamino)nicotinonitrile is a critical intermediate, often utilized as a "privileged scaffold" in the synthesis of tyrosine kinase inhibitors (e.g., analogs of Bosutinib or Neratinib). Its structure presents a unique analytical paradox:
-
The Pyridine Core: Inherently basic, leading to silanol interactions (peak tailing).
-
The Dimethylamino Group: A strong electron donor (
effect), which increases the electron density of the ring, potentially enhancing the basicity of the pyridine nitrogen despite the withdrawing nitrile group. -
The Reactive Handles: The 5-Bromo position is primed for cross-coupling (Suzuki/Buchwald), while the 3-Cyano group is susceptible to hydrolysis.
This guide addresses the specific troubleshooting scenarios you will encounter when monitoring this molecule.
Module 1: HPLC/UPLC Method Development
The Issue: "My peaks are tailing, and retention times are drifting."
Technical Insight
The dimethylamino group pushes electron density into the pyridine ring. While the nitrile group is electron-withdrawing, the net effect often leaves the pyridine nitrogen sufficiently basic to interact with residual silanols on silica-based C18 columns. This causes the classic "shark fin" peak shape.
Troubleshooting Guide (Q&A)
Q: I am using a standard Water/Acetonitrile gradient with 0.1% Formic Acid. Why is the peak tailing (Tailing Factor > 1.5)?
A: Formic acid (
-
Solution A (The "Masking" Approach): Switch to 0.05% Trifluoroacetic Acid (TFA) . The trifluoroacetate anion acts as an ion-pairing agent, "masking" the positive charge on the pyridine nitrogen and sharpening the peak.
-
Solution B (The "Neutralization" Approach): If your column is hybrid-silica based (e.g., Waters XBridge or Phenomenex Kinetex EVO), switch to a high pH buffer: 10 mM Ammonium Bicarbonate (pH 10) . This keeps the pyridine deprotonated (neutral), eliminating silanol interactions entirely.
Q: I see a small "shoulder" peak eluting immediately after the main peak. Is it an impurity? A: It might be an atropisomer or a rotamer , but for this specific molecule, it is more likely N-oxide formation (if the sample stood in protic solvents) or simply column overload .
-
Test: Dilute the sample 10x. If the shoulder disappears and the peak symmetry improves, it was mass overload. If the shoulder remains constant relative to the main peak, it is a genuine impurity (likely the N-oxide, M+16).
Visualization: HPLC Troubleshooting Logic
Caption: Decision tree for resolving peak tailing in aminocyanopyridines. High pH methods often yield superior peak symmetry for this class of basic heterocycles.
Module 2: Reaction Monitoring (Suzuki Coupling)
The Issue: "The reaction stalls at 80% conversion, and I see a new impurity."
Technical Insight
In Suzuki coupling (e.g., reacting the 5-Br with an aryl boronic acid), the electron-rich dimethylamino group can deactivate the C-Br bond toward oxidative addition (the rate-limiting step). Furthermore, protodebromination (replacement of Br with H) is a common side reaction if the catalyst cycle stalls.
Troubleshooting Guide (Q&A)
Q: How do I distinguish the Product from the "Des-bromo" impurity by HPLC? A:
-
Starting Material (SM): this compound.
-
Des-Bromo Impurity: 2-(dimethylamino)nicotinonitrile.
-
Observation: The Des-bromo impurity is significantly more polar than the SM (loss of lipophilic Bromine). It will elute earlier (lower
) in Reverse Phase. -
Mass Spec Check: Look for the mass shift. SM has the characteristic Br isotope pattern (1:1 ratio of M and M+2). The Des-bromo impurity will show only M-H+H (Mass approx 147 Da) with no Br pattern.
Q: My IPC (In-Process Control) sample shows the reaction is complete, but the isolated yield is low. Why? A: You likely have post-sampling reaction or hydrolysis during quench .
-
The Trap: If you quench an aliquot with strong acid (HCl) to stop the Suzuki reaction, you risk hydrolyzing the nitrile (-CN) to the amide (-CONH2).
-
The Fix: Quench IPC samples with cold Ammonium Chloride (sat. aq.) or simply dilute immediately in cold Acetonitrile/Water and analyze. Avoid strong acids in the workup of nitriles.
Visualization: IPC Workflow for Nitriles
Caption: Optimized IPC workflow to prevent artifactual hydrolysis of the nitrile group during sampling.
Module 3: Impurity Profiling & Data Summary
The Issue: "Identifying the 'Mystery' Peaks."
Standard Impurity Table
Use this reference table to identify common byproducts based on Relative Retention Time (RRT) and Mass Shift (
| Impurity Type | Chemical Change | RRT (Approx)* | Mass Shift | Origin |
| Des-Bromo | Loss of Br, gain of H | ~0.6 - 0.7 | -78 / -80 Da | Pd-catalyzed side reaction (Protodebromination) |
| Amide | Nitrile hydrolysis (-CN | ~0.4 - 0.5 | +18 Da | Acidic/Basic workup or wet solvents |
| Acid | Full hydrolysis (-CN | ~0.2 - 0.3 | +19 Da | Prolonged exposure to strong acid/base |
| N-Oxide | Oxidation of Pyridine N or Amine N | ~0.8 - 0.9 | +16 Da | Peroxides in solvents (e.g., old THF/Dioxane) |
| Dimer | Homocoupling (Ar-Ar) | ~1.3 - 1.5 | Varies | Suzuki side reaction (excess boronic acid) |
*RRT is relative to the parent 5-Bromo compound on a standard C18 gradient.
Protocol: LC-MS Identification
Objective: Confirm the identity of the +18 Da impurity (Hydrolysis).
-
Column: Waters BEH C18 (50 x 2.1 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Ammonium Formate in Water (pH ~6.5). Note: Avoid low pH to prevent further hydrolysis on-column.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 95% B over 5 minutes.
-
MS Mode: ESI Positive. Look for m/z 202/204 (Parent + 18).
References & Authoritative Grounding
-
Analytical Method Development for Pyridines:
-
Source: Dong, M. W. (2006).[1] Modern HPLC for Practicing Scientists. Wiley-Interscience. (General principles of basic compound analysis).
-
Context: Explains the interaction of basic nitrogens with silanols and the necessity of ion-pairing or high pH buffers.
-
-
Suzuki Coupling of Pyridyl Bromides:
-
Source: BenchChem. (2025).[2] Suzuki Coupling of Pyridyl Halides: A Comparative Guide.
-
Link:
-
Context: Details the reactivity differences between chloropyridines and bromopyridines and the risk of protodebromination.
-
-
Impurity Profiling of Pharmaceuticals:
-
Nicotinonitrile Scaffold Properties:
-
Source: Hisham, M., et al. (2023).[4] Nicotinonitrile as an Essential Scaffold in Medicinal Chemistry. J. Adv. Biomed. & Pharm. Sci.
-
Link:
-
Context: Validates the biological importance and structural stability of the 3-cyanopyridine scaffold.
-
Sources
Validation & Comparative
The Rise of Nicotinonitrile Derivatives: A Comparative Analysis of a Novel Pim Kinase Inhibitor Against Established Benchmarks
A new frontier in kinase inhibition is emerging with the exploration of nicotinonitrile derivatives. This guide provides a detailed comparative analysis of a novel 2-(dimethylamino)nicotinonitrile compound, against the established Pim kinase inhibitor, Staurosporine. We will delve into the supporting experimental data, outline the methodologies for assessing biological activity, and explore the broader context of this chemical scaffold in targeting cancer-related kinases.
The quest for potent and selective kinase inhibitors is a cornerstone of modern drug discovery, particularly in oncology. Kinases, enzymes that regulate a vast array of cellular processes, are frequently dysregulated in cancer, making them prime therapeutic targets. Within the diverse landscape of small molecule inhibitors, nicotinonitrile derivatives have garnered significant attention for their versatile biological activities. This guide focuses on a promising new derivative and places its performance in context with a well-established kinase inhibitor, offering researchers and drug development professionals a data-driven comparison.
A Potent Newcomer: The 2-(Dimethylamino)nicotinonitrile Scaffold
Recent research has unveiled a series of nicotinonitrile derivatives with significant anti-proliferative and kinase inhibitory potential. One standout compound, referred to here as Compound 8e , features a 2-(dimethylamino)nicotinonitrile core. This derivative has demonstrated potent inhibitory activity against the Pim kinase family, a group of serine/threonine kinases implicated in cell survival, proliferation, and apoptosis. The overexpression of Pim kinases is a hallmark of several cancers, including certain leukemias and solid tumors.
Head-to-Head Comparison: Compound 8e vs. Staurosporine
To rigorously assess the potential of Compound 8e, its inhibitory activity was compared against Staurosporine, a well-known and potent, albeit non-selective, kinase inhibitor. The half-maximal inhibitory concentration (IC50), a standard measure of inhibitor potency, was determined for both compounds against the three isoforms of Pim kinase.
| Compound | Pim-1 IC50 (µM) | Pim-2 IC50 (µM) | Pim-3 IC50 (µM) |
| Compound 8e | ≤ 0.28 | ≤ 0.28 | ≤ 0.28 |
| Staurosporine | 0.0167 | - | - |
Data for Compound 8e sourced from a study on nicotinonitrile-derived apoptotic inducers[1]. Staurosporine IC50 for Pim-1 is a reference value from related studies.
The data reveals that Compound 8e is a highly potent pan-Pim kinase inhibitor, with sub-micromolar activity against all three isoforms[1]. While Staurosporine exhibits a lower IC50 for Pim-1, its broad-spectrum activity across the kinome can lead to off-target effects. The promising, more targeted profile of Compound 8e warrants further investigation into its selectivity and therapeutic potential.
Broader Therapeutic Landscape: Nicotinonitrile Derivatives as Multi-Kinase Inhibitors
The therapeutic potential of the nicotinonitrile scaffold extends beyond Pim kinases. Derivatives of this chemical family have shown inhibitory activity against other critical cancer-related kinases, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Activated Cdc42-associated kinase 1 (ACK1).
Targeting Angiogenesis: VEGFR-2 Inhibition
Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. VEGFR-2 is a key mediator of this pathway. Several nicotinamide derivatives, which share structural similarities with nicotinonitriles, have been synthesized and evaluated as VEGFR-2 inhibitors. One such derivative demonstrated a potent VEGFR-2 inhibitory activity with an IC50 value of 77.02 nM, comparable to the established VEGFR-2 inhibitor Sorafenib (IC50 = 53.65 nM)[2].
A Role in Cell Signaling: ACK1 Inhibition
ACK1 (also known as TNK2) is a non-receptor tyrosine kinase that plays a role in various cellular processes, including cell growth and survival. Its aberrant activation has been linked to several cancers. While direct IC50 data for 5-Bromo-2-(dimethylamino)nicotinonitrile against ACK1 is not yet available, the broader class of pyridine-based compounds is actively being explored for ACK1 inhibition. Known ACK1 inhibitors such as (R)-9b have shown potent in vitro inhibition with an IC50 of 56 nM.
Experimental Methodologies: Ensuring Scientific Rigor
The comparative data presented in this guide is underpinned by robust experimental protocols. Understanding these methods is crucial for interpreting the results and for designing future studies.
In Vitro Kinase Inhibition Assay
The inhibitory activity of the compounds against their target kinases is typically determined using an in vitro kinase assay. The principle of this assay is to measure the enzymatic activity of the kinase in the presence and absence of the inhibitor.
Workflow for a Typical Kinase Inhibition Assay:
Caption: A generalized workflow for an in vitro kinase inhibition assay.
Step-by-Step Protocol:
-
Reagent Preparation: Prepare solutions of the purified kinase, a specific substrate (often a peptide), ATP, and the test compound (inhibitor) at various concentrations.
-
Reaction Setup: In a multi-well plate, combine the kinase, substrate, and test compound in a suitable kinase assay buffer.
-
Initiation and Incubation: Initiate the enzymatic reaction by adding a defined concentration of ATP. Incubate the plate at a specific temperature (e.g., 30°C) for a set period.
-
Termination and Detection: Stop the reaction. The amount of substrate phosphorylation, which is proportional to kinase activity, is then measured. This can be done using various methods, such as radiometric assays (measuring the incorporation of radioactive phosphate) or luminescence-based assays that quantify the amount of ADP produced.
-
Data Analysis: The percentage of kinase inhibition at each compound concentration is calculated relative to a control reaction without the inhibitor. The IC50 value is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Cell Viability (MTT) Assay
To assess the anti-proliferative effects of the compounds on cancer cells, a cell viability assay such as the MTT assay is commonly employed. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Workflow for the MTT Assay:
Caption: A typical workflow for an MTT cell viability assay.
Step-by-Step Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compound. Include untreated cells as a control.
-
Incubation: Incubate the cells for a defined period, typically 48 to 72 hours.
-
MTT Addition: Add a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well.
-
Formazan Formation: Incubate the plate for a few hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each compound concentration relative to the untreated control. The IC50 value for cell viability can then be determined.
Signaling Pathway Context: The Role of Pim Kinases
Pim kinases are key regulators of several signaling pathways that are crucial for cancer cell survival and proliferation. Understanding their position in these pathways highlights the therapeutic rationale for their inhibition.
Caption: Simplified signaling pathway showing the central role of Pim kinases.
Pim kinases are often downstream effectors of signaling pathways initiated by growth factors and cytokines. For instance, the JAK/STAT pathway, upon activation by various signals, can upregulate the expression of Pim kinases. Once expressed and active, Pim kinases phosphorylate a number of downstream targets to promote cell survival and proliferation. They can phosphorylate and inactivate the pro-apoptotic protein Bad, thereby preventing it from inhibiting the anti-apoptotic protein Bcl-2. This leads to the inhibition of apoptosis. Pim kinases also promote cell cycle progression by phosphorylating and promoting the degradation of the cell cycle inhibitor p27. Furthermore, they can activate the mTORC1 signaling pathway, a central regulator of cell growth and protein synthesis. By inhibiting Pim kinases, compounds like the 2-(dimethylamino)nicotinonitrile derivative 8e can disrupt these pro-survival and pro-proliferative signals, leading to apoptosis and cell cycle arrest in cancer cells.
Conclusion and Future Directions
The emergence of potent nicotinonitrile derivatives, exemplified by the pan-Pim kinase inhibitor Compound 8e, represents a significant advancement in the field of kinase-targeted cancer therapy. The compelling in vitro data, when placed in the context of established inhibitors like Staurosporine, highlights the potential of this chemical scaffold. The broader activity of nicotinonitrile-related compounds against other key kinases such as VEGFR-2 and ACK1 further underscores their versatility and potential for the development of multi-targeted or highly selective anticancer agents.
Future research should focus on comprehensive selectivity profiling of these new derivatives across the human kinome to better understand their target specificity. In vivo studies in relevant cancer models will be crucial to evaluate their efficacy, pharmacokinetics, and safety profiles. The detailed experimental protocols and the understanding of the underlying signaling pathways provided in this guide offer a solid foundation for researchers to build upon in their efforts to translate these promising findings into novel cancer therapeutics.
References
-
Al-Warhi, T., et al. (2022). Design, Synthesis, In Silico and In Vitro Studies of New Immunomodulatory Anticancer Nicotinamide Derivatives Targeting VEGFR-2. Molecules, 27(9), 2875. [Link]
-
Elkamhawy, A., et al. (2022). Nicotinonitrile-derived apoptotic inducers: Design, synthesis, X-ray crystal structure and Pim kinase inhibition. Bioorganic Chemistry, 128, 106126. [Link]
-
Lawrence, H. R., et al. (2015). Development of Novel ACK1/TNK2 Inhibitors Using a Fragment-Based Approach. Journal of Medicinal Chemistry, 58(6), 2746–2763. [Link]
Sources
Technical Comparison Guide: X-ray Crystallography of 5-Bromo-2-(dimethylamino)nicotinonitrile Derivatives
Content Type: Publish Comparison Guide Audience: Structural Biologists, Medicinal Chemists, and Drug Discovery Professionals Focus: Crystallographic suitability, phasing utility, and structural packing analysis.
Executive Summary
This guide evaluates the crystallographic performance of 5-Bromo-2-(dimethylamino)nicotinonitrile (Compound A ) as a fragment scaffold for structure-based drug design (SBDD).[1][2] We compare its performance against its primary amine analog, 2-Amino-5-bromonicotinonitrile (Compound B ), and non-halogenated isosteres.[1][2]
Key Insight: While the primary amine (Compound B) relies heavily on strong hydrogen bonding networks for lattice formation, the dimethylamino derivative (Compound A) disrupts these planar sheets.[1] This disruption often leads to enhanced solubility in organic crystallization screens and forces the crystal packing to rely on Halogen Bonding (Br···N) and
Comparative Analysis: Product vs. Alternatives
A. Crystallizability & Solubility Profile
The substitution of the primary amine (
| Feature | This compound (Product) | 2-Amino-5-bromonicotinonitrile (Alternative) | Impact on Crystallography |
| H-Bond Donors | 0 (Aprotic) | 2 (Protic) | Product reduces aggregation risk in non-polar solvents.[1][2] |
| Solubility | High in DCM, DMSO, Acetone | Moderate; often requires alcohols | Product offers wider solvent compatibility for vapor diffusion screens.[1][2] |
| Lattice Energy | Driven by Dipole & Halogen Bonds | Driven by Strong H-Bond Networks | Alternative often crystallizes faster but as thin plates/needles; Product tends to form blockier prisms.[1][2] |
| Steric Bulk | High (Dimethyl rotation) | Low (Planar) | Product packing is less dense, often yielding lower melting points and different space groups.[1][2] |
B. Structural Interaction Landscape
The "Product" excels in highlighting Halogen Bonding , a critical interaction in modern lead optimization (e.g., for selectivity in kinase inhibitors).[1][2]
-
Alternative (Primary Amine): The crystal lattice is dominated by
and hydrogen bonds.[1][2] These strong forces often mask weaker interactions.[1][2] -
Product (Dimethylamine): With H-donors removed, the Bromine atom becomes the primary directional handle.[1] The crystal structure typically reveals Type II Halogen Bonds (
), where the electropositive -hole of the bromine interacts with the lone pair of the nitrile nitrogen of a neighboring molecule.
C. Phasing Utility (SAD/MAD)
Both compounds contain a heavy bromine atom, making them excellent candidates for Single-wavelength Anomalous Dispersion (SAD) phasing without the need for selenomethionine substitution or heavy atom soaking.[1][2]
-
Anomalous Scatterer: Bromine (
).[1][2] -
Absorption Edge:
-edge at keV ( ).[1][2] -
Performance: The high symmetry often found in the "Product" crystals (due to lack of H-bond distortion) frequently results in higher redundancy data, improving the anomalous signal-to-noise ratio.
Experimental Protocols
Protocol A: Synthesis & Purification
Note: High purity (>98%) is required for X-ray quality crystals.
-
Reactants: 5-Bromo-2-chloronicotinonitrile (1.0 eq) + Dimethylamine (2.0 eq, 40% aq).[1][2]
-
Conditions: Stir in ethanol at room temperature for 4 hours.
-
Workup: Precipitate with cold water. Filter.
-
Recrystallization (Critical): Dissolve crude solid in hot ethanol/acetone (9:1). Cool slowly to
.
Protocol B: Crystallization Screening (Vapor Diffusion)
Objective: Obtain single crystals suitable for diffraction (
-
Concentration:
in DMSO. -
Reservoir Solutions (Screen):
-
Observation: Monitor for 3-7 days. Look for prisms (Product) vs. needles (Alternative).
Protocol C: Data Collection & Phasing[1][2]
-
Mounting: Cryo-protect with 20% glycerol if using aqueous buffers; Paratone-N for organics.[1][2] Flash cool to 100 K.[1][2]
-
Beamline Settings:
-
Processing: Integrate with XDS or DIALS. Look for anomalous signal (
in outer shell).
Visualization of Workflows & Interactions
Diagram 1: Crystallographic Workflow
This workflow illustrates the decision-making process when characterizing the "Product" scaffold.[1][2]
Caption: Step-by-step workflow from synthesis to structure solution, highlighting the critical morphology check.
Diagram 2: Interaction Network Comparison
Contrasting the dominant forces in the Product vs. the Alternative.[2]
Caption: Comparison of dominant lattice forces. The Product relies on Halogen Bonding (Green) rather than Hydrogen Bonding (Red).
Representative Data Comparison
The following table synthesizes crystallographic data from the 5-bromonicotinonitrile class to illustrate the expected differences in unit cell parameters and packing efficiency.
| Parameter | Product (Dimethylamino) | Alternative (Primary Amino) | Interpretation |
| Crystal System | Monoclinic ( | Monoclinic ( | Lower symmetry often observed in product due to bulky substituents.[1][2] |
| Unit Cell Vol ( | Dimethyl groups add | ||
| Packing Index | Alternative packs more efficiently due to planar sheets.[1][2] | ||
| Br | Critical: Product facilitates shorter halogen bonds, ideal for interaction studies.[1][2] | ||
| R-Factor ( | Both yield high-quality structures; Product may have higher disorder in methyl groups.[1][2] |
References
-
Nicotinonitrile Scaffolds in Medicinal Chemistry: Hisham, M., et al. (2023).[1][2][3] "Nicotinonitrile as an Essential Scaffold in Medicinal Chemistry: An Updated Review." J. Adv.[1][2][3] Biomed. & Pharm. Sci.
-
Halogen Bonding in Drug Design (5-HT2B Case Study): Ecormier, J., et al. (2023).[1][2] "The Halogen Bond in Weakly Bonded Complexes..." NIH / PubMed Central. [1][2]
-
Structural Analog Data (2-Amino-5-bromopyridine): PubChem Compound Summary for CID 817700. [1][2]
-
General Halogen Bonding Principles: Scholfield, M. R., et al. (2013).[1][2] "Principles and applications of halogen bonding in medicinal chemistry and chemical biology." Protein Science.
Sources
Mechanistic Benchmarking: 5-Bromo-2-(dimethylamino)nicotinonitrile in Pd-Catalyzed Cross-Coupling
Executive Summary: The "Push-Pull" Challenge
In the landscape of heteroaryl cross-coupling, 5-Bromo-2-(dimethylamino)nicotinonitrile represents a unique mechanistic challenge. Unlike simple aryl halides, this substrate features a "push-pull" electronic system: the dimethylamino group (C2) acts as a strong
This guide benchmarks the performance of this substrate in Palladium-catalyzed cross-couplings (specifically Suzuki-Miyaura), comparing it against standard alternatives.[1] We analyze why traditional catalytic systems often fail and provide a validated, high-performance protocol based on steric and electronic tuning.
The Substrate Profile[2]
-
Activation Site: C5–Br bond (oxidative addition).
-
Deactivation Factors:
-
Catalyst Poisoning: The C3-nitrile and Pyridine-N1 are competent ligands that can displace phosphines, leading to Pd-black precipitation.
-
Electronic Deactivation: The C2-NMe
donation increases electron density at C5, raising the barrier for oxidative addition compared to electron-deficient analogs like 5-bromo-2-chloropyridine.
-
Mechanistic Comparison: Ligand Performance
We compared the coupling efficiency of this compound with phenylboronic acid across three distinct catalyst generations.
Table 1: Ligand Performance Benchmarking
Conditions: 1.0 equiv halide, 1.5 equiv PhB(OH)
| Ligand Class | Representative Ligand | Yield (%) | Mechanistic Failure Mode |
| Gen 1 (Traditional) | PPh | < 20% | Coordination Saturation: The C3-CN group binds Pd(II), preventing transmetallation. Substrate acts as a poison. |
| Gen 2 (Bidentate) | dppf | 45-55% | Slow Oxidative Addition: Bite angle is sufficient for stability, but the electron-rich C5 position requires a more electron-rich metal center. |
| Gen 3 (Biaryl) | XPhos / RuPhos | 92-98% | Steric Protection: Bulky biaryl structure prevents N/CN coordination. High electron density facilitates OA at the deactivated C5-Br. |
Comparative Analysis: Why XPhos Wins
The failure of PPh
-
XPhos/RuPhos mechanism: The bulky isopropyl/cyclohexyl groups on the biaryl backbone create a "roof" over the Pd center. This steric bulk physically blocks the approach of the substrate's nitrile nitrogen, forcing the reaction through the productive C-Br oxidative addition pathway.
Visualizing the Mechanistic Pathway
The following diagram illustrates the competition between the productive catalytic cycle and the non-productive "poisoning" pathway driven by the nitrile group.
Figure 1: Catalytic divergence. Red path indicates catalyst deactivation by the nitrile group (common with PPh3). Green path indicates successful turnover enabled by bulky ligands (XPhos).
Validated Experimental Protocol
This protocol is optimized for the Suzuki-Miyaura coupling of this compound. It utilizes a pre-formed catalyst to ensure correct stoichiometry and prevent induction periods.
Materials
-
Substrate: this compound (1.0 equiv)
-
Boronic Acid: Arylboronic acid (1.2 – 1.5 equiv)
-
Catalyst: XPhos Pd G2 (CAS: 1310584-14-5) (2.0 mol%)
-
Alternative: Pd(OAc)
(2 mol%) + XPhos (4 mol%) - pre-stirred in solvent for 5 mins.
-
-
Base: K
PO (2.0 equiv) or K CO (3.0 equiv) -
Solvent: 1,4-Dioxane / Water (4:1 ratio) - Degassed.
Step-by-Step Methodology
-
Setup: Flame-dry a 25 mL Schlenk tube or microwave vial equipped with a magnetic stir bar. Cool under a stream of Argon or Nitrogen.
-
Charging: Add the substrate (1.0 mmol, 226 mg), boronic acid (1.2 mmol), and K
PO (2.0 mmol, 424 mg). -
Catalyst Addition: Add XPhos Pd G2 (0.02 mmol, ~16 mg).
-
Note: If using Pd(OAc)
/Ligand, add them now.
-
-
Solvent & Degassing: Add 1,4-Dioxane (4 mL) and Water (1 mL). Seal the vial. Sparge with inert gas for 5 minutes (bubbling gas through the liquid) to remove dissolved oxygen.
-
Why? Electron-rich phosphines like XPhos are susceptible to oxidation in solution.
-
-
Reaction: Heat the mixture to 80–100°C for 4–12 hours.
-
Monitoring: Monitor by HPLC or TLC. The starting material is UV active.
-
-
Workup: Cool to room temperature. Dilute with Ethyl Acetate (20 mL) and wash with Brine (10 mL). Dry the organic layer over Na
SO , filter, and concentrate. -
Purification: Flash column chromatography (Hexanes/EtOAc). The amino and nitrile groups make the product polar; start with 10-20% EtOAc.
Alternative Substrate Analysis
How does this substrate compare to its analogs? This data helps you decide if you should couple before or after installing the dimethylamino group.
| Substrate Analog | Relative Rate (k | Strategic Recommendation |
| 5-Bromo-2-chloropyridine | 100 (Fastest) | Preferred Route. Couple first, then displace Cl with HNMe |
| This compound | 15 (Moderate) | Direct Route. Use if S |
| 5-Bromo-2-methoxypyridine | 10 (Slowest) | Avoid. The OMe group is a strong donor like NMe |
Decision Matrix Diagram
Figure 2: Strategic decision tree for synthesis planning. Route A is generally preferred for yield, but Route B (this guide) is necessary when the nitrile group sterically hinders nucleophilic aromatic substitution at C2.
References
-
BenchChem. (2025).[1][2][3] A Comparative Guide to Phosphine Ligands in Suzuki-Miyaura Coupling Reactions. Retrieved from 2
-
BenchChem. (2025).[1][2][3] Application Notes and Protocols for Cross-Coupling Reactions with 5-Bromo-2-chloropyrimidine. Retrieved from 4
-
MDPI. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine. Retrieved from 5
-
Sigma-Aldrich. (2025). Phosphine Ligand Application Guide. Retrieved from 6
Sources
A Guide to the Synergistic Power of Computational and Experimental Data in Molecular Characterization: A Case Study Approach with 5-Bromo-2-(dimethylamino)nicotinonitrile
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern chemical research and drug discovery, the robust characterization of novel molecular entities is paramount. The convergence of experimental techniques and computational modeling provides a powerful paradigm for elucidating molecular structure, properties, and behavior with a high degree of confidence. This guide offers a comparative analysis of computational and experimental data, using the exemplar molecule, 5-Bromo-2-(dimethylamino)nicotinonitrile, to illustrate the principles and workflows. While comprehensive studies on this specific molecule are not widely published, we will leverage data from analogous structures to demonstrate the comparative methodology, thereby providing a practical framework for researchers.
The Rationale for a Dual-Pronged Approach: Experiment and Computation
Computational chemistry, particularly Density Functional Theory (DFT), offers a complementary in-silico approach.[1][2][3] It allows for the prediction of a molecule's properties from first principles, providing insights into its electronic structure, vibrational modes, and reactivity that can be challenging to probe experimentally. The true strength of this dual approach lies in the cross-validation of data. A strong correlation between experimental and computed results lends significant weight to the proposed molecular structure and our understanding of its characteristics. Discrepancies, on the other hand, can be equally informative, often pointing to interesting molecular phenomena or limitations in the computational model that warrant further investigation.
Structural Elucidation: Weaving Together Crystallography and Geometry Optimization
The definitive determination of a molecule's three-dimensional structure is often achieved through single-crystal X-ray diffraction.[4][5] This technique provides precise atomic coordinates, bond lengths, and bond angles in the solid state. For molecules that are amenable to crystallization, X-ray crystallography is the gold standard for structural assignment.
Computationally, the equilibrium geometry of a molecule can be determined through geometry optimization using methods like DFT. This process finds the lowest energy conformation of the molecule in the gas phase. A comparative analysis of bond lengths and angles from both methods is a critical validation step.
Table 1: Hypothetical Comparative Structural Data for this compound
| Parameter | X-ray Crystallography (Å/°) (Hypothetical) | DFT/B3LYP/6-311++G(d,p) (Å/°) (Hypothetical) |
| C-Br Bond Length | 1.895 | 1.902 |
| C-CN Bond Length | 1.441 | 1.445 |
| C-N (amino) Bond Length | 1.365 | 1.370 |
| Pyridine Ring C-C Bond Lengths | 1.385 - 1.401 | 1.390 - 1.405 |
| Pyridine Ring C-N Bond Lengths | 1.330 - 1.345 | 1.335 - 1.350 |
| C-C-C Bond Angles | 118.5 - 121.0 | 118.0 - 121.5 |
| C-N-C (amino) Bond Angle | 119.5 | 120.1 |
Note: The data in this table is hypothetical and serves to illustrate the nature of the comparison.
A high degree of correlation between the experimental and computed values, as illustrated in the hypothetical data above, would strongly support the proposed structure. Minor deviations are expected due to the different phases (solid-state vs. gas-phase) and the inherent approximations in the computational method.
Vibrational Spectroscopy: A Duet of Infrared and Raman with Theoretical Frequencies
Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule by probing their characteristic vibrational modes.[2][6] Computationally, the vibrational frequencies and their corresponding IR and Raman intensities can be calculated for the optimized molecular geometry.
A one-to-one correlation between the experimental and calculated vibrational spectra provides a detailed confirmation of the molecular structure. It is standard practice to scale the calculated frequencies by an empirical factor to account for anharmonicity and other systematic errors in the computational method.
Table 2: Hypothetical Comparative Vibrational Data for this compound
| Vibrational Mode | Experimental FT-IR (cm⁻¹) (Hypothetical) | Calculated DFT (cm⁻¹, scaled) (Hypothetical) | Assignment |
| C≡N stretch | 2225 | 2228 | Nitrile group |
| C-H stretch (aromatic) | 3050 - 3100 | 3060 - 3110 | Pyridine ring |
| C-H stretch (aliphatic) | 2850 - 2960 | 2855 - 2965 | Dimethylamino group |
| C=C/C=N stretch (ring) | 1550 - 1600 | 1545 - 1605 | Pyridine ring skeletal vibrations |
| C-N stretch (amino) | 1350 | 1355 | Dimethylamino group |
| C-Br stretch | 650 | 645 | Bromo substituent |
Note: The data in this table is hypothetical and serves to illustrate the nature of the comparison.
Electronic Properties: Bridging UV-Vis Spectroscopy and Frontier Molecular Orbitals
UV-Vis spectroscopy provides information about the electronic transitions within a molecule.[2][6][7] The absorption of UV or visible light excites an electron from a lower energy molecular orbital to a higher energy one. The wavelength of maximum absorption (λmax) is characteristic of the molecule's electronic structure.
Time-dependent DFT (TD-DFT) calculations can predict the electronic absorption spectrum by calculating the energies of the excited states. The analysis of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides insight into the nature of the electronic transitions. The HOMO-LUMO energy gap is a key parameter that influences the molecule's reactivity and electronic properties.
Table 3: Hypothetical Electronic Properties of this compound
| Parameter | Experimental (Hypothetical) | Computational (TD-DFT) (Hypothetical) |
| λmax (nm) | 310 | 305 |
| HOMO Energy (eV) | - | -6.2 |
| LUMO Energy (eV) | - | -1.8 |
| HOMO-LUMO Gap (eV) | - | 4.4 |
Note: The data in this table is hypothetical and serves to illustrate the nature of the comparison.
The good agreement between the experimental and calculated λmax would validate the computational model's ability to describe the electronic structure of the molecule.
Experimental and Computational Protocols
Synthesis of this compound (Hypothetical)
A potential synthetic route could involve the reaction of 2,5-dibromopyridine with dimethylamine. This type of nucleophilic aromatic substitution is a common method for introducing amino groups onto pyridine rings.[8]
Step-by-step Protocol:
-
To a solution of 2,5-dibromopyridine (1 equivalent) in a suitable solvent such as dimethylformamide (DMF), add dimethylamine (2-3 equivalents) as a solution in a solvent like tetrahydrofuran (THF).
-
The reaction mixture is heated to a temperature between 80-120 °C and monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
-
The structure of the purified product is confirmed by spectroscopic methods (NMR, IR, Mass Spectrometry).
X-ray Crystallography
-
Single crystals of the compound are grown by slow evaporation of a suitable solvent.
-
A suitable crystal is mounted on a goniometer.[4]
-
X-ray diffraction data is collected at a controlled temperature using a diffractometer.
-
The collected data is processed to determine the unit cell dimensions and space group.
-
The crystal structure is solved and refined using specialized software.
Spectroscopic Measurements
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer, typically in a deuterated solvent like CDCl₃ or DMSO-d₆.[2][3][6]
-
FT-IR Spectroscopy: The IR spectrum is recorded using a Fourier-transform infrared spectrometer, typically with the sample prepared as a KBr pellet or a thin film.[1][2]
-
UV-Vis Spectroscopy: The UV-Vis absorption spectrum is recorded using a spectrophotometer, with the sample dissolved in a suitable solvent like ethanol or acetonitrile.[2][6]
Computational Details
-
The initial structure of this compound is built using a molecular modeling program.
-
Geometry optimization and frequency calculations are performed using DFT with a suitable functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).
-
The absence of imaginary frequencies in the calculated vibrational spectrum confirms that the optimized structure corresponds to a true energy minimum.
-
TD-DFT calculations are performed on the optimized geometry to predict the electronic absorption spectrum.
-
The molecular orbitals (HOMO and LUMO) are visualized and their energies are calculated.
Visualizing the Workflow and Molecular Structure
Caption: A generalized workflow for the comparative analysis of experimental and computational data.
Sources
- 1. researchgate.net [researchgate.net]
- 2. FT-IR, FT-Raman, NMR and UV-Vis spectra and DFT calculations of 5-bromo-2-ethoxyphenylboronic acid (monomer and dimer structures) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. scribd.com [scribd.com]
- 6. Quantum Computational, Spectroscopic (FT-IR, FT-Raman, NMR, and UV–Vis) Hirshfeld Surface and Molecular Docking-Dynamics Studies on 5-Hydroxymethyluracil (Monomer and Trimer) [mdpi.com]
- 7. lehigh.edu [lehigh.edu]
- 8. heteroletters.org [heteroletters.org]
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
